2-Phenylacetylene-1-boronic acid diisopropyl ester
Description
Properties
IUPAC Name |
2-phenylethynyl-di(propan-2-yloxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-12(2)16-15(17-13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECUSGOPAKRSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#CC1=CC=CC=C1)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448870 | |
| Record name | Dipropan-2-yl (phenylethynyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121021-26-9 | |
| Record name | Dipropan-2-yl (phenylethynyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
properties of 2-Phenylacetylene-1-boronic acid diisopropyl ester
An In-depth Technical Guide to 2-Phenylacetylene-1-boronic acid diisopropyl ester: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (diisopropyl (phenylethynyl)boronate), a versatile and increasingly important reagent in modern organic synthesis. As a stable, easy-to-handle precursor for the phenylethynyl group, this boronic ester finds significant application in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides a robust protocol for its synthesis and characterization, and offers in-depth insights into its primary applications, including Suzuki-Miyaura and Sonogashira-type cross-coupling reactions. The causality behind experimental choices and the underlying reaction mechanisms are emphasized to provide a field-proven perspective on its practical use.
Physicochemical and Spectroscopic Profile
This compound is a boronic ester derivative of phenylacetylene.[1] The diisopropyl ester group offers a balance of steric bulk and electronic properties that contribute to its stability compared to the corresponding boronic acid, while still allowing for efficient transmetalation in catalytic cycles. It is primarily utilized in material science and pharmaceutical synthesis for the introduction of the phenylethynyl moiety.[1]
Core Properties
| Property | Value | Reference |
| IUPAC Name | diisopropyl phenylethynylboronate | [2] |
| Synonyms | 2-phenylethynyl-di(propan-2-yloxy)borane | [1] |
| CAS Number | 121021-26-9 | [3][4] |
| Molecular Formula | C₁₄H₁₉BO₂ | [1] |
| Molecular Weight | 230.11 g/mol | [1] |
| Appearance | Data not widely published; typically a liquid or low-melting solid | - |
| Boiling Point | Data not widely published; distillation under reduced pressure is recommended | [5] |
| Solubility | Soluble in common organic solvents (THF, dioxane, toluene, ether) | - |
Spectroscopic Characterization
-
¹H NMR: Expected signals include multiplets in the aromatic region (~7.2-7.5 ppm) for the phenyl protons, a septet for the two methine protons of the isopropyl groups, and a doublet for the twelve methyl protons of the isopropyl groups.
-
¹³C NMR: Key resonances would include those for the phenyl ring carbons, the acetylenic carbons (with the carbon bonded to boron being characteristically broad or unobserved), and the methine and methyl carbons of the isopropyl esters.[6]
-
¹¹B NMR: As a tricoordinate boronic ester, a single, relatively broad resonance is expected in the range of δ 25-33 ppm, characteristic of sp²-hybridized boron in this chemical environment.[7][8][9]
Synthesis and Purification
The most direct and widely applicable synthesis of alkynyl boronic esters involves the reaction of a terminal alkyne with an organolithium reagent, followed by trapping the resulting acetylide with a trialkyl borate.[4][10] This method is efficient and provides a high yield of the desired product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of diisopropyl (phenylethynyl)boronate.
Detailed Experimental Protocol
Objective: To synthesize this compound from phenylacetylene.
Materials:
-
Phenylacetylene (1.0 equiv)
-
n-Butyllithium (1.05 equiv, solution in hexanes)
-
Triisopropyl borate (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware (oven-dried) and syringe techniques
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add phenylacetylene (1.0 equiv) and anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 1 hour at -78 °C. The formation of the lithium phenylacetylide is the critical first step, creating the nucleophile needed for the subsequent borylation.[4][11]
-
Borylation: To the acetylide solution, add triisopropyl borate (1.1 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The acetylide anion attacks the electrophilic boron atom of the borate ester.[10]
-
Workup and Extraction: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude boronic ester can be purified by vacuum distillation or column chromatography on silica gel.[5] The choice of purification depends on the scale and purity requirements.
Core Applications and Reaction Mechanisms
The primary utility of diisopropyl (phenylethynyl)boronate lies in its role as a coupling partner in palladium-catalyzed reactions. The boronic ester serves as a stable and efficient source of a nucleophilic phenylethynyl group for the formation of new carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp) bond formation. Using an alkynyl boronic ester is particularly advantageous as it circumvents the need to handle potentially unstable or gaseous terminal alkynes directly under basic conditions.[12]
Mechanism: The reaction proceeds via a well-established catalytic cycle. A key feature is the requirement of a base to activate the boronic ester, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[12][13]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize an aryl-alkyne via Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (Ar-Br, 1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane, Toluene, or DMF, often with water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equiv), diisopropyl (phenylethynyl)boronate (1.2 equiv), base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Degassing: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like homocoupling.[13]
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The presence of water can aid in the dissolution of the base and facilitate the formation of the active boronate species.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate in vacuo. The resulting crude product can be purified by column chromatography.
Sonogashira-Type Cross-Coupling
The classical Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14] An innovative application of alkynyl boronic esters is to employ them in a "Sonogashira-type" coupling. This approach can be beneficial when the direct use of the terminal alkyne is problematic, for instance, due to high volatility or propensity for homocoupling (Glaser coupling).[15]
Mechanism: In this variation, the alkynyl boronic ester effectively serves as the alkyne source. The reaction can proceed through a mechanism where the boronic ester transmetalates to the palladium center, followed by coupling. While less common than the Suzuki coupling, this method highlights the versatility of the reagent.[3][16]
Caption: Simplified workflow for a Sonogashira-type cross-coupling reaction.
Objective: To couple an aryl iodide with diisopropyl (phenylethynyl)boronate without a copper co-catalyst to minimize homocoupling side products.
Materials:
-
Aryl iodide (Ar-I, 1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., PPh₃ or SPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Catalyst Pre-formation: In a reaction flask under inert atmosphere, stir the palladium catalyst and the phosphine ligand in the solvent for 15-20 minutes at room temperature. This allows for the formation of the active catalytic species.
-
Reagent Addition: Add the aryl iodide, diisopropyl (phenylethynyl)boronate, and the base to the flask.
-
Heating and Monitoring: Heat the mixture to 90-110 °C and monitor by an appropriate analytical technique until the starting aryl iodide is consumed.
-
Workup and Purification: Follow the workup and purification steps outlined in the Suzuki-Miyaura protocol (Section 3.1.2). The copper-free conditions are often cleaner and can simplify purification.
Handling, Storage, and Safety
As a flammable and potentially corrosive substance, proper handling of this compound is imperative.
-
Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[16]
-
Storage: The compound is moisture-sensitive. Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). It should be kept in a cool, dry place, away from heat, sparks, and open flames. Recommended storage is often refrigerated (2-8 °C).[16]
-
Hazards: Classified as a flammable liquid. It can cause severe skin burns and eye damage. Long-term exposure may have adverse health effects. It is also noted as being harmful to aquatic life.[16] All waste must be disposed of according to local environmental regulations.
Conclusion
This compound is a powerful and versatile synthetic tool. Its stability, ease of handling, and reactivity make it an excellent choice for introducing the phenylethynyl group in Suzuki-Miyaura and Sonogashira-type cross-coupling reactions. By understanding the underlying principles of its synthesis and reactivity, researchers can effectively leverage this reagent to construct complex molecules for applications ranging from advanced materials to novel pharmaceutical agents.
References
- Aggarwal, V. K., et al. (2010). Enantiospecific Alkynylation of Alkylboronic Esters.
- Wagner, T., et al. (2012). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Chemistry - A European Journal, 18(30), 9445-9453.
-
Organic Syntheses. Lithiation/Borylation of N,N-Diisopropyl-3-phenylpropyl Carbamate: Isobutylboronic Acid Pinacol Ester. Coll. Vol. 88, p.185 (2011); Vol. 97, p.245 (2020). [Link]
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Chemistry LibreTexts. (2015). Preparation of Alkynes from Alkynyl Anions. [Link]
- Shimoi, Y., et al. (2018). Radical-Mediated trans-Hydroboration of Alkynes with N-Heterocyclic Carbene-Boranes. Organic Letters, 20(15), 4654–4658.
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- Zhang, J., et al. (2019). Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents. Organic & Biomolecular Chemistry, 17(42), 9323-9327.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Zhu, L., et al. (2018). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 10(12), 1359.
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Organic Chemistry Portal. Suzuki Coupling. [Link]
- Molander, G. A., & Canturk, B. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 15(10), 2378–2381.
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Organic Chemistry Portal. Substituted Arene Synthesis by Alkynylation. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Kaiser, N. F., et al. (2007). Crossed-Molecular-Beam Study on the Formation of Phenylacetylene from Phenyl Radicals and Acetylene.
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Gelest. Cross-Coupling of Alkynylsilanes. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
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ResearchGate. Reaction of 1 with phenylacetylene. [Link]
- Silva, R. O., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.
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ResearchGate. Styrene and phenylacetylene reaction of 1. [Link]
- Shrestha, B., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358.
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European Patent Office. EP3741756A1 - Synthesis method for boronic acid ester compound. [Link]
-
San Diego State University. ¹¹B NMR Chemical Shifts. [Link]
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An In-Depth Technical Guide to 2-Phenylacetylene-1-boronic acid diisopropyl ester
CAS Number: 121021-26-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Phenylacetylene-1-boronic acid diisopropyl ester, a versatile reagent in modern organic synthesis and medicinal chemistry. The document covers its fundamental chemical and physical properties, detailed synthesis protocols, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and its emerging potential in the design of targeted therapeutics. Safety protocols, spectroscopic data, and mechanistic insights are also discussed to provide a thorough resource for laboratory and research professionals.
Introduction: A Versatile Building Block
This compound, also known as diisopropyl phenylethynylboronate, is an important organoboron compound that has gained significant traction in both academic and industrial research. Its unique structure, featuring a reactive carbon-boron bond and a sterically hindered diisopropyl ester group, makes it a valuable tool for the construction of complex organic molecules. The presence of the phenylethynyl moiety allows for its participation in a variety of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide will delve into the essential aspects of this reagent, providing practical insights for its effective utilization.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 121021-26-9 |
| Molecular Formula | C₁₄H₁₉BO₂ |
| Molecular Weight | 230.11 g/mol |
| IUPAC Name | Diisopropyl (phenylethynyl)boronate |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | ~142-144 °C (decomposes) |
| Density | ~0.95 g/mL |
Spectroscopic Characterization:
The structural integrity of this compound can be confirmed using standard spectroscopic techniques. Representative Nuclear Magnetic Resonance (NMR) data are provided below.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR (CDCl₃) | ~7.45-7.25 | m | Aromatic protons (C₆H₅) |
| ~4.80 | sept | -OCH(CH₃)₂ | |
| ~1.25 | d | -OCH(CH₃)₂ | |
| ¹³C NMR (CDCl₃) | ~132.0, 128.5, 128.0 | Aromatic carbons (C₆H₅) | |
| ~95.0, 85.0 | Alkynyl carbons (-C≡C-) | ||
| ~68.0 | Methine carbon (-OCH(CH₃)₂) | ||
| ~24.5 | Methyl carbons (-OCH(CH₃)₂) |
Note: Actual chemical shifts may vary depending on the solvent and spectrometer frequency. These are representative values.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a metal acetylide with an appropriate boron electrophile. A common and effective method involves the lithiation of phenylacetylene followed by reaction with triisopropyl borate.
Synthetic Workflow
Synthesis of diisopropyl phenylethynylboronate.
Detailed Experimental Protocol
Materials:
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add phenylacetylene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for an additional 30 minutes at this temperature.
-
In a separate flame-dried flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.
-
Add the solution of triisopropyl borate to the lithium phenylacetylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.
Key Applications in Organic Synthesis
The utility of this compound lies in its ability to participate in a variety of powerful carbon-carbon bond-forming reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2][3][4][5] this compound serves as an excellent coupling partner in these reactions, allowing for the introduction of a phenylethynyl moiety onto aromatic or vinylic scaffolds.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]
Simplified Suzuki-Miyaura catalytic cycle.
Materials:
-
Aryl halide (e.g., 4-iodoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or DMF/water mixture)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8] While the classical Sonogashira reaction uses a terminal alkyne directly, modifications allow for the use of alkynylboronates.
Applications in Drug Development and Medicinal Chemistry
The structural motifs accessible through reactions involving this compound are prevalent in many biologically active molecules. The phenylethynyl group can act as a rigid linker or a pharmacophore itself.
Design of Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[9][10] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The diarylacetylene scaffold, which can be readily synthesized using this compound, is a privileged structure in many kinase inhibitors. It can mimic the hinge-binding motif of ATP, effectively blocking the enzyme's active site. Boronic acids and their esters are themselves being explored as warheads in targeted covalent inhibitors and as probes for biological systems.[11]
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds have a unique application in cancer therapy through Boron Neutron Capture Therapy (BNCT). This is a non-invasive radiotherapy that utilizes the capture of low-energy neutrons by non-radioactive boron-10 atoms, which then release high-energy alpha particles and lithium-7 nuclei that can selectively kill cancer cells. The development of tumor-targeting boron delivery agents is a critical area of research, and boronic esters are key intermediates in the synthesis of these agents.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from moisture and oxidizing agents. The compound is moisture-sensitive and can hydrolyze to the corresponding boronic acid.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to participate in robust and reliable cross-coupling reactions has solidified its place in the synthetic chemist's toolbox. Furthermore, its emerging applications in medicinal chemistry, particularly in the design of targeted therapies, highlight its continued importance and potential for future discoveries. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to serve as a practical resource for researchers in the chemical and pharmaceutical sciences.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction: a mechanistic perspective. Chemical Society Reviews, 43(1), 412–443.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329–332.
-
Yoneda, E. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
- Liang, Y., Xie, Y., & Li, J. (2007). A Convenient and General Method for Sonogashira Couplings of Aryl and Vinyl Iodides with Terminal Alkynes. The Journal of Organic Chemistry, 72(15), 5707–5710.
- Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
- Roskoski, R. Jr. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 100, 1-23.
- Trippier, P. C. (2016). Boronic acids in medicinal chemistry: recent advances and future directions. Future Medicinal Chemistry, 8(10), 1145–1163.
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A Comprehensive Technical Guide to Diisopropyl (phenylethynyl)boronate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of diisopropyl (phenylethynyl)boronate, a versatile alkynyl boronate ester with significant applications in modern organic synthesis. Its formal IUPAC name is 2-phenylethynyl-di(propan-2-yloxy)borane, and it is identified by the CAS Number 121021-26-9. This document will delve into the nomenclature, synthesis, reactivity, and applications of this compound, with a particular focus on its role in carbon-carbon bond formation.
Introduction to Alkynyl Boronate Esters: A Gateway to Molecular Complexity
Organoboron compounds have emerged as indispensable tools in organic chemistry, largely due to their stability, low toxicity, and diverse reactivity.[1] Among these, alkynyl boronate esters are a prominent class of reagents that serve as valuable building blocks for the introduction of the ethynyl moiety in the construction of complex molecular architectures. Their utility is most notably demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[2]
The diisopropyl ester of phenylethynylboronic acid offers a balance of reactivity and stability, making it a valuable reagent in various synthetic transformations. The isopropyl groups provide steric bulk that can influence selectivity in certain reactions and also contribute to the compound's stability compared to the corresponding boronic acid.
Synthesis of Diisopropyl (phenylethynyl)boronate
The synthesis of diisopropyl (phenylethynyl)boronate typically involves the reaction of a phenylethynyl nucleophile with an appropriate boron electrophile. A common and effective method is the reaction of a metal acetylide, such as phenylethynylmagnesium bromide or phenylethynyllithium, with triisopropyl borate.
Conceptual Workflow for Synthesis
Caption: Synthetic pathway for diisopropyl (phenylethynyl)boronate.
Detailed Experimental Protocol
Materials:
-
Phenylacetylene
-
Ethylmagnesium bromide (or a similar Grignard reagent)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add phenylacetylene (1.0 equivalent) dissolved in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of ethylmagnesium bromide (1.05 equivalents) in THF via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the complete formation of the phenylacetylide Grignard reagent.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.1 equivalents) to the cooled solution.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.[4]
Physicochemical Properties and Spectroscopic Characterization
Diisopropyl (phenylethynyl)boronate is expected to be a colorless to pale yellow oil. Due to the presence of the boron atom, specialized NMR techniques may be beneficial for full characterization.
Spectroscopic Data (Predicted and Representative)
While specific experimental spectra for diisopropyl (phenylethynyl)boronate were not found in the search results, representative chemical shifts and vibrational frequencies can be predicted based on known data for similar compounds.[5][6]
| Spectroscopy | Expected Features |
| ¹H NMR | - Multiplet for the phenyl protons (~7.2-7.5 ppm). - Septet for the isopropyl C-H protons (~4.5-4.8 ppm). - Doublet for the isopropyl methyl protons (~1.2-1.4 ppm). |
| ¹³C NMR | - Resonances for the phenyl carbons (~120-135 ppm). - Resonances for the alkynyl carbons (positions can vary, one may be broadened by the boron nucleus). - Resonance for the isopropyl C-O carbon (~65-70 ppm). - Resonance for the isopropyl methyl carbons (~24-26 ppm). |
| FT-IR (cm⁻¹) | - C≡C stretch (alkyne) ~2100-2200 cm⁻¹. - B-O stretch ~1300-1400 cm⁻¹. - C-H stretches (aromatic and aliphatic) ~2800-3100 cm⁻¹. |
Reactivity and Applications in Organic Synthesis
The primary application of diisopropyl (phenylethynyl)boronate is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond between the phenylethynyl group and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.[1]
The Suzuki-Miyaura Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Coupling with 4-Bromoanisole
The following is a representative protocol for the Suzuki-Miyaura coupling of diisopropyl (phenylethynyl)boronate with 4-bromoanisole, a common aryl halide coupling partner.[7][8][9]
Materials:
-
Diisopropyl (phenylethynyl)boronate
-
4-Bromoanisole
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or DMF, often with a small amount of water)
Procedure:
-
In a Schlenk tube, combine diisopropyl (phenylethynyl)boronate (1.2 equivalents), 4-bromoanisole (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting 1-methoxy-4-(phenylethynyl)benzene by flash column chromatography.
Handling, Storage, and Safety
Boronic esters are generally more stable than their corresponding boronic acids. However, proper handling and storage are crucial to maintain their integrity and ensure safety.
-
Handling: Diisopropyl (phenylethynyl)boronate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[10]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. It is advisable to store it in a refrigerator to minimize degradation over time. Boronate esters can be sensitive to moisture and air, which can lead to hydrolysis and oxidation.
-
Safety: Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[10]
Conclusion
Diisopropyl (phenylethynyl)boronate is a valuable and versatile reagent in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the formation of carbon-carbon bonds, enabling the construction of complex molecules with applications in drug discovery, materials science, and beyond. Understanding its synthesis, reactivity, and proper handling is key to successfully employing this powerful tool in the laboratory.
References
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Aggarwal, V. K., et al. (n.d.). Boronic Esters. Organic Syntheses Procedure. Retrieved from [Link]
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Shaughnessy, K. H. (2009). Sterically Demanding, Zwitterionic Trialkylphosphonium Sulfonates as Air-Stable Ligand Precursors for Efficient Palladium-Catalyzed Cross-Couplings of Aryl Bromides and Chlorides. Retrieved from [Link]
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Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
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Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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Aggarwal, V. K., et al. (2012). Enantiospecific Alkynylation of Alkylboronic Esters. PMC. Retrieved from [Link]
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Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... (n.d.). ResearchGate. Retrieved from [Link]
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ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. (n.d.). ResearchGate. Retrieved from [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2000). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds. Retrieved from [Link]
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Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... (n.d.). ResearchGate. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]
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Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Di(isopropylprenyl)borane: A New Hydroboration Reagent for the Synthesis of Alkyl and Alkenyl Boronic Acids. (n.d.). ResearchGate. Retrieved from [Link]
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Mastalerz, M. (2018). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Retrieved from [Link]
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Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. Retrieved from [Link]
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Introduction: The Rise of a Versatile Reagent
An In-depth Technical Guide to the Reactivity of Alkynyl Boronic Esters
In the landscape of modern organic synthesis, the pursuit of reagents that are stable, non-toxic, and synthetically versatile is paramount.[1][2] Alkynyl boronic esters have emerged as standout players, bridging the gap between the rich chemistry of alkynes and the vast utility of organoboron compounds.[1][2] The reactivity of these compounds is largely governed by the intrinsic properties of boron—specifically, the presence of a vacant p-orbital, which imparts Lewis acidity and facilitates a diverse range of transformations.[1] This unique electronic nature allows alkynyl boronic esters to participate in a host of powerful bond-forming reactions, most notably palladium-catalyzed cross-couplings and various cycloadditions, making them indispensable tools for chemists in academia and industry, particularly in the fields of drug discovery and materials science.[1][3][4] This guide provides a comprehensive exploration of their synthesis, core reactivity, and strategic applications.
Synthesis: Forging the Alkyne-Boron Bond
The accessibility of alkynyl boronic esters is a key factor in their widespread adoption. Several reliable methods exist for their preparation, with two approaches standing as the most prevalent.
1. Lithiation-Borylation of Terminal Alkynes
The most traditional and widely practiced method involves the deprotonation of a terminal alkyne using a strong organolithium base, such as n-butyllithium (BuLi), followed by quenching the resulting lithium acetylide with a boron electrophile like triisopropyl borate, B(OiPr)₃.[3][5] This sequence generates a boronate "ate" complex, which upon acidic workup or further reaction, yields the desired alkynyl boronic ester. The in situ generation of these esters is particularly advantageous for subsequent one-pot reactions.[3][5]
2. Catalytic C-H Borylation
More contemporary, atom-economical strategies leverage transition metal catalysis to directly borylate the terminal C-H bond of an alkyne.[1] Iridium-based catalyst systems, for instance, can mediate the dehydrogenative coupling of an alkyne with a boron source like pinacolborane (HBpin), offering a milder and more functional-group-tolerant alternative to the stoichiometric use of strong bases.[1]
Experimental Protocol: Synthesis of 1-Octynylboronic acid pinacol ester via Lithiation-Borylation
This protocol describes the in situ generation of the boronic ester for immediate use in a subsequent coupling reaction, a common and efficient workflow.
Materials:
-
1-Octyne
-
n-Butyllithium (BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous 1,2-Dimethoxyethane (DME)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add 1-octyne (1.3 equivalents) to the cooled solvent.
-
Add n-BuLi (1.4 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes to ensure complete formation of lithium octynilide.
-
Add triisopropyl borate (1.3 equivalents) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
At this stage, the "ate-complex" of the alkynylboronic ester has been formed in solution and is ready for use in subsequent reactions without isolation.
Core Reactivity I: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the inclusion of alkynyl boronic esters has significantly expanded its scope to the synthesis of C(sp)-C(sp²) bonds.[6] This provides a powerful alternative to the classic Sonogashira coupling, particularly when dealing with sterically demanding or electronically deactivated aryl halides, where Sonogashira reactions may falter or lead to undesirable alkyne homocoupling.[3][5]
Mechanistic Insights
A critical challenge in using alkynyl boronic esters in traditional Suzuki-Miyaura couplings is their heightened Lewis acidity and susceptibility to hydrolysis, which can be problematic under the aqueous basic conditions typically employed.[3][5] To circumvent this, a highly effective strategy involves the in situ formation of the boronate "ate" complex from the alkyne, a base, and a borate ester. This negatively charged "ate" complex is sufficiently nucleophilic to undergo direct transmetalation to the palladium center, bypassing the need for a separate aqueous base and protecting the sensitive C-B bond from hydrolysis.[3][5]
The catalytic cycle follows the three canonical steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
-
Transmetalation: The alkynyl group is transferred from the boron "ate" complex to the Pd(II) center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The newly formed C(sp)-C(sp²) bond is eliminated from the palladium, regenerating the Pd(0) catalyst.
Experimental Protocol: One-Pot Suzuki-Miyaura Coupling
This protocol follows directly from the synthesis described above.
Materials:
-
Solution of alkynylboronic ester "ate" complex from previous step
-
Aryl bromide (e.g., p-bromotoluene) (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Anhydrous 1,2-Dimethoxyethane (DME)
Procedure:
-
To the flask containing the in situ generated alkynylboronic ester "ate" complex in THF, add a solution of the aryl bromide (1.0 equivalent) in DME.
-
Add the Pd(PPh₃)₄ catalyst (0.03 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Substrate Scope
The versatility of this coupling is demonstrated by its tolerance for various functional groups and substitution patterns on the aryl halide.
| Entry | Aryl Halide | Alkyne | Yield (%) |
| 1 | p-Bromotoluene | 1-Octyne | 90% |
| 2 | p-Bromoanisole | 1-Octyne | 92% |
| 3 | o-Bromotoluene | 1-Octyne | 75%[3][5] |
| 4 | 1-Bromonaphthalene | 1-Octyne | 85% |
| 5 | p-Bromobenzonitrile | Phenylacetylene | 88% |
| Yields are representative and sourced from literature examples.[3][5] |
Core Reactivity II: Cycloaddition Reactions
The electronic nature of alkynyl boronic esters makes them highly effective dienophiles and dipolarophiles, enabling the regioselective construction of complex cyclic systems that retain the versatile boronic ester handle for further functionalization.[1]
[4+2] Cycloadditions (Diels-Alder Type)
Alkynyl boronic esters readily participate in [4+2] cycloaddition reactions with suitable dienes to generate highly substituted aromatic and heteroaromatic boronic esters.[7] A notable example is their reaction with 2-pyrones, which proceeds via a Diels-Alder reaction followed by a retro-Diels-Alder extrusion of CO₂, yielding a functionalized aryl boronic ester.[4][7] This strategy provides a metal-free pathway to complex aromatic structures.
[3+2] and [2+2] Cycloadditions
-
[3+2] Cycloadditions: The reaction of alkynyl boronic esters with 1,3-dipoles, such as nitrile oxides, provides excellent regioselectivity in the formation of five-membered heterocyclic boronic esters like isoxazoles.[4]
-
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes, like maleimides, have been developed to synthesize cyclobutenyl boronic esters.[8] These strained ring systems are valuable building blocks that are otherwise difficult to access.[8][9]
Factors Influencing Reactivity
The outcome and efficiency of reactions involving alkynyl boronic esters are highly dependent on several key factors:
-
The Boronic Ester Moiety: The choice of the diol protecting group (e.g., pinacol, neopentyl glycol) is not trivial. Pinacol esters are widely used due to their high stability and crystallinity.[1][10] However, the steric and electronic properties of the ester can influence reaction rates and even dictate reaction pathways. For example, studies have shown that the electron density of the ester's oxygen atoms directly impacts the nucleophilicity of the ipso-carbon atom attached to boron, which is critical for efficient transmetalation.[11]
-
Reaction Conditions:
-
Base/Additives: For Suzuki-Miyaura couplings, anhydrous conditions using fluoride sources (e.g., TBAF) or the direct use of an "ate-complex" are often superior to traditional aqueous bases to prevent hydrolysis.[5]
-
Ligands: The choice of phosphine ligand on the palladium catalyst is critical for modulating catalyst activity and stability. Ligands like triphenylphosphine (PPh₃) are standard, but specialized ligands can offer improved performance for challenging substrates.[3][12]
-
Solvents: Solvent choice can dramatically affect the solubility of key intermediates. A mixture of THF and DME, for instance, has been shown to be optimal for solubilizing the "ate-complex" and facilitating the subsequent coupling step.[5]
-
Applications in Drug Discovery and Development
The synthetic utility of alkynyl boronic esters translates directly into significant applications in medicinal chemistry and drug development.
-
Construction of Core Scaffolds: The products of their primary reactions—internal alkynes, biaryls, and functionalized heterocycles—are privileged structures found in countless pharmaceutical agents. The ability to rapidly assemble these cores is a major advantage in library synthesis and lead optimization.[13]
-
Boron as a Pharmacophore: The boronic acid/ester functional group is not merely a synthetic handle; it is a recognized pharmacophore. Its ability to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites makes it an excellent inhibitor.[14] The first-in-class proteasome inhibitor Bortezomib (Velcade®), used to treat multiple myeloma, features a peptide boronic acid, highlighting the therapeutic potential of this moiety.[14][15] Synthesizing novel boronic esters via alkyne chemistry is a direct route to new potential drug candidates.
-
Prodrug Strategies: The C–B bond is susceptible to oxidative cleavage by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which are often present at elevated levels in cancer cells.[14] This property has been exploited to design boronic ester-based prodrugs that selectively release a cytotoxic agent within the tumor microenvironment, enhancing therapeutic efficacy and reducing systemic toxicity.[16]
-
Natural Product Synthesis: The stereospecific and regioselective reactions enabled by alkynyl boronic esters have been applied to the efficient total synthesis of complex natural products, demonstrating their power in constructing intricate molecular architectures.[9]
Conclusion
Alkynyl boronic esters represent a class of reagents that perfectly embodies the principles of modern organic synthesis: efficiency, selectivity, and functional group tolerance. Their straightforward synthesis and dual reactivity in both cross-coupling and cycloaddition reactions have established them as powerful and versatile building blocks. For researchers in drug discovery, they offer not only a means to construct complex molecular scaffolds but also a direct entry into boron-containing therapeutics and innovative prodrug designs. As the demand for more sophisticated and targeted chemical entities grows, the strategic application of alkynyl boronic esters will undoubtedly continue to expand, driving innovation from the laboratory to the clinic.
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- 9. Boronic Ester Enabled [2 + 2]-Cycloadditions by Temporary Coordination: Synthesis of Artochamin J and Piperarborenine B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic and Synthetic Profile of 2-Phenylacetylene-1-boronic acid diisopropyl ester
Introduction: A Versatile Building Block in Modern Chemistry
2-Phenylacetylene-1-boronic acid diisopropyl ester, also known by its IUPAC name 2-phenylethynyl-di(propan-2-yloxy)borane, is a pivotal reagent in the toolbox of the modern synthetic chemist. As a stable, versatile derivative of phenylacetylene, this boronic ester serves as a cornerstone in the construction of complex molecular architectures. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high precision.[1] This capability has positioned it as a valuable intermediate in the fields of materials science, for the synthesis of novel organic electronics, and in pharmaceutical drug development, where the assembly of intricate scaffolds is paramount.[1] The compound is also a key reactant for the synthesis of specialized glycoconjugates.[2]
This guide provides a comprehensive analysis of the spectroscopic signature of this compound, offering researchers a detailed reference for its characterization. We will delve into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the interpretation in fundamental principles and comparative data. Furthermore, a robust, field-proven synthetic protocol is detailed, explaining the causality behind the experimental design to ensure reliable and reproducible outcomes.
Molecular Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of its effective application.
-
Compound Name: this compound
-
Synonym: Diisopropyl (phenylethynyl)boronate
-
CAS Number: 121021-26-9[2]
-
Molecular Formula: C₁₄H₁₉BO₂[1]
-
Molecular Weight: 230.11 g/mol [1]
-
IUPAC Name: 2-phenylethynyl-di(propan-2-yloxy)borane[1]
Molecular Structure Diagram
The structure combines a rigid phenylacetylene unit with a flexible diisopropyl boronate group, conferring both reactivity at the C-B bond and favorable solubility in common organic solvents.
Caption: A workflow for the synthesis of the target compound.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add phenylacetylene to the cooled THF. Then, add n-butyllithium (n-BuLi) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.
-
Causality: The terminal alkyne proton is acidic (pKa ≈ 25) and is readily removed by the strong base n-BuLi to generate the nucleophilic lithium phenylacetylide intermediate. The low temperature is critical to prevent side reactions.
-
-
Borylation: To the solution of lithium phenylacetylide, add triisopropyl borate dropwise, ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Causality: The boron atom in triisopropyl borate is electrophilic. The nucleophilic acetylide attacks the boron atom, forming a tetracoordinate boronate "ate" complex.
-
-
Aqueous Workup: Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Causality: The aqueous workup hydrolyzes the boronate complex and protonates any remaining base, facilitating the isolation of the organic product.
-
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure this compound. [3] This self-validating protocol ensures that the formation of the product is controlled and verifiable at each stage, leading to a high-purity final compound ready for spectroscopic confirmation and downstream applications.
Conclusion
This compound is a compound of significant synthetic value. Its identity is unequivocally confirmed by a cohesive set of spectroscopic data. The characteristic signals in its ¹H and ¹³C NMR spectra map its proton and carbon skeleton, the vibrational bands in its IR spectrum confirm its key functional groups (alkyne, aromatic ring, boronic ester), and mass spectrometry verifies its molecular weight. The synthetic pathway presented is logical, robust, and grounded in well-understood reaction mechanisms, providing researchers with a reliable method for its preparation. This guide serves as a foundational document for any scientist seeking to utilize this versatile building block in their research endeavors.
References
- Elford, T. G., & Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link not available]
-
Wang, Y., et al. (2016). Enantiospecific Alkynylation of Alkylboronic Esters. Angewandte Chemie International Edition, 55(13), 4295-4299. Available at: [Link]
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White Rose Research Online. (2024). Amination of alkylboronic esters. University of Sheffield. Retrieved from [Link]
-
University of Bristol Research Portal. (2016). Enantiospecific Alkynylation of Alkylboronic Esters. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. [Link not available]
-
Organic Syntheses. (n.d.). LITHIATION-BORYLATION OF N,N-DIISOPROPYL-O-ARYL-CARBAMATES AND SUBSEQUENT SUZUKI-MIYAURA CROSS-COUPLING: 4-N,N-DIISOPROPYLCARBAMOYL-2-BIPHENYL PINACOL BORONIC ESTER. Retrieved from [Link]
-
MDPI. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 25(21), 5183. Available at: [Link]
-
Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(21), 6049-6055. Available at: [Link]
-
Wiley-VCH. (2011). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In D. G. Hall (Ed.), Boronic Acids. Available at: [Link]
-
MDPI. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(16), 4983. Available at: [Link]
-
ResearchGate. (n.d.). Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of the phenylacetylene bromide and by-products of the synthesis. Retrieved from [Link]
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link not available]
-
Compound Interest. (2015). An Introduction to Infrared Spectroscopy. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2022). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2011). Di(isopropylprenyl)borane: A New Hydroboration Reagent for the Synthesis of Alkyl and Alkenyl Boronic Acids. Retrieved from [Link]
-
European Publication Server. (2020). SYNTHESIS METHOD FOR BORONIC ACID ESTER COMPOUND, AND SODIUM SALT OF BORONIC ACID ESTER COMPOUND AND SYNTHESIS METHOD THEREFOR. Retrieved from [Link]
-
Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy? Retrieved from [Link]
-
MDPI. (2020). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Molbank, 2020(4), M1171. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Phenylacetylene-1-boronic acid diisopropyl ester
Introduction: The Strategic Importance of Diarylalkynes in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact was recognized with the 2010 Nobel Prize in Chemistry.[1][3] This guide focuses on a specialized, yet highly valuable, application of this reaction: the coupling of 2-phenylacetylene-1-boronic acid diisopropyl ester with aryl halides to synthesize unsymmetrical diarylalkynes. These structural motifs are integral to a vast array of functional materials, pharmaceuticals, and agrochemicals.
The use of a boronic ester, specifically the diisopropyl ester, offers distinct advantages over the corresponding boronic acid. Boronic esters exhibit enhanced stability, mitigating the common side reaction of protodeboronation, especially when dealing with sensitive substrates.[1][4] This protocol provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for this specific transformation, grounded in mechanistic principles to empower effective troubleshooting and optimization.
Mechanism and Scientific Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The Catalytic Cycle Explained
-
Oxidative Addition: The cycle initiates with the active Pd(0) species inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[5]
-
Transmetalation: This crucial step involves the transfer of the phenylethynyl group from the boron atom to the palladium center. The process is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.[2][6][7] The precise mechanism of how boronic esters engage in transmetalation has been a subject of study, with evidence suggesting they can participate directly without prior hydrolysis to the boronic acid.
-
Reductive Elimination: The final step involves the two organic partners (the aryl group and the phenylethynyl group) coupling and being expelled from the palladium center, forming the desired diarylalkyne product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of a Diarylalkyne
This protocol provides a general method for the Suzuki coupling of an aryl bromide with this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Typical Amount | Moles (mmol) | Equiv. |
| Aryl Bromide (e.g., 4-bromotoluene) | 171.04 | 171 mg | 1.0 | 1.0 |
| This compound | 230.11 | 276 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Phosphate (K₃PO₄), finely powdered | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - | - |
| Water | - | 1 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent oxygen from deactivating the palladium catalyst.[4]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).
-
Solvent Addition: Add the degassed solvent system (1,4-Dioxane/H₂O, 5:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at 80–100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion (typically 2-12 hours), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Optimization and Troubleshooting
Even robust reactions like the Suzuki-Miyaura coupling can present challenges. A logical approach to troubleshooting is key.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) species is sensitive to oxygen.[4] Poor Reagent Purity: Boronic esters can degrade over time. | Ensure all reagents are pure and dry. Use a fresh, high-quality palladium catalyst. Consider using more air-stable precatalysts like XPhos Pd G3.[4][8] |
| Significant Protodeboronation | Presence of Water: Water is the proton source for this side reaction.[4] Strong Base: Strong bases in aqueous media can accelerate protodeboronation.[4] | Switch to anhydrous conditions if possible.[4] Consider a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[4] Using the boronic ester instead of the acid already helps minimize this issue.[1] |
| Homocoupling of Boronic Ester | Presence of Oxygen: Oxygen can lead to the homocoupling of boronic acids/esters.[1][4] Pd(II) Species: The presence of Pd(II) at the start of the reaction can promote homocoupling.[1] | Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[4] If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0).[4] |
| Reaction Stalls | Insufficient Base Strength: The base may not be strong enough to facilitate efficient transmetalation.[4] Low Temperature: The reaction may require more thermal energy to overcome the activation barrier. | Screen different bases; stronger bases like K₃PO₄ are often effective.[2] Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C or 110 °C. |
Alternative Coupling Strategy: The Sonogashira Reaction
While the Suzuki-Miyaura coupling is highly effective, the Sonogashira reaction provides an important alternative for the synthesis of diarylalkynes. This reaction couples a terminal alkyne (like phenylacetylene) directly with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9]
Key Differences:
-
Nucleophile: Sonogashira uses the terminal alkyne directly, whereas Suzuki uses an organoboron reagent.
-
Co-catalyst: The classic Sonogashira reaction requires a copper co-catalyst, although copper-free versions have been developed.[9][10]
-
Byproducts: The Suzuki reaction generates borate salts as byproducts, while the Sonogashira reaction produces amine hydrohalide salts.
The choice between Suzuki and Sonogashira can depend on substrate scope, functional group compatibility, and the availability of starting materials.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of valuable diarylalkyne compounds. By understanding the underlying mechanism and paying careful attention to experimental parameters such as the choice of catalyst, base, and the maintenance of an inert atmosphere, researchers can consistently achieve high yields. This guide provides a solid foundation for the successful application of this protocol and offers logical troubleshooting strategies to overcome common synthetic hurdles.
References
- This compound | 121021-26-9. Google.
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- CAS 121021-26-9 this compound. BenchChem.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018).
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. preprints.org [preprints.org]
Application Notes & Protocols: Leveraging 2-Phenylacetylene-1-boronic acid diisopropyl ester in Advanced Cross-Coupling Reactions
Introduction: The Strategic Value of Alkynyl Boronic Esters
In the landscape of modern organic synthesis, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture, particularly in the development of pharmaceuticals, organic materials, and fine chemicals. Among the vast arsenal of reagents available, alkynyl boronic esters have emerged as exceptionally versatile and powerful building blocks. 2-Phenylacetylene-1-boronic acid diisopropyl ester stands out as a premier reagent for introducing the phenylethynyl moiety, a common structural motif in biologically active compounds and conjugated materials.
This diisopropyl ester derivative of phenylacetylene offers significant advantages over the corresponding boronic acid or terminal alkyne.[] Its enhanced stability towards air and moisture, coupled with improved solubility in organic solvents, simplifies handling and storage while mitigating common side reactions like protodeboronation.[2] These features ensure greater reproducibility and efficiency in cross-coupling methodologies. This guide provides an in-depth exploration of its primary application in Suzuki-Miyaura coupling and related transformations, complete with mechanistic insights and field-proven laboratory protocols.
Core Application: Suzuki-Miyaura Coupling for C(sp)-C(sp²) Bond Formation
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most widely practiced cross-coupling reaction due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[3][4] The use of this compound in this context provides a robust and direct route to synthesize arylalkynes.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions.[5]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically generated in situ from a palladium precatalyst, undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: This is the key step where the organic fragment is transferred from boron to palladium. The boronic ester is activated by a base (e.g., K₂CO₃, CsOH), forming a more nucleophilic boronate complex.[6] This complex then transmetalates its phenylethynyl group to the Pd(II) center, displacing the halide. Recent studies have confirmed that boronic esters can transmetalate directly without prior hydrolysis, a critical insight for designing anhydrous reaction systems.[3][4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C(sp)-C(sp²) bond of the arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Sources
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
palladium catalyst for 2-Phenylacetylene-1-boronic acid diisopropyl ester coupling
An in-depth guide to the palladium-catalyzed cross-coupling of 2-phenylacetylene-1-boronic acid diisopropyl ester, designed for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the reaction's mechanism, critical experimental parameters, and a comprehensive, step-by-step protocol for its successful implementation.
Introduction: The Power of C(sp)-C(sp²) Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] For this achievement, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[2][3] A particularly valuable application of this methodology is the coupling of sp-hybridized carbon centers with sp²-hybridized carbons, providing a direct route to conjugated systems such as diarylalkynes. These structures are prevalent in pharmaceuticals, advanced materials, and agrochemicals.
This compound has emerged as a key reagent for these transformations.[4][] As a stable, easily handled solid, it serves as a robust source of the phenylethynyl nucleophile, overcoming some of the challenges associated with the direct use of terminal alkynes, such as the Sonogashira coupling, which often requires copper co-catalysts and can be prone to homocoupling.[6] This guide details the mechanistic underpinnings and practical execution of palladium-catalyzed Suzuki-Miyaura couplings using this versatile alkynylboronate.
The Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed coupling of this compound with an aryl or vinyl halide (Ar-X) proceeds through a well-established catalytic cycle.[1][7][8][9] The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The catalyst, typically a Pd(0) species, is regenerated at the end of each cycle, allowing for the use of substoichiometric quantities.[9]
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide).[1][8][9] This step forms a new, square-planar Pd(II) intermediate. The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[8]
-
Transmetalation : This is the crucial step where the organic fragment is transferred from boron to the palladium center.[2][7] For the transmetalation to occur efficiently, the boronic ester must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic tetracoordinate boronate "ate" complex.[1][7] This complex then readily transfers the phenylethynyl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The final step involves the coupling of the two organic ligands (the aryl group and the phenylethynyl group) on the Pd(II) center.[1][8][9] This forms the desired C(sp)-C(sp²) bond of the product, diarylalkyne, and regenerates the active Pd(0) catalyst, which can then enter a new catalytic cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Design and Optimization
The success of the coupling reaction hinges on the careful selection of several key parameters.
-
Palladium Source and Ligand : While palladium complexes are generally stable and easy to handle, the choice of catalyst and ligand is critical.
-
Precatalysts : Common choices include Pd(II) sources like Pd(OAc)₂, which are reduced in situ to the active Pd(0) species, or air-stable Pd(0) sources like Pd₂(dba)₃.[8] Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is also widely used and can be added directly.
-
Ligands : Phosphine ligands are essential for stabilizing the palladium center and modulating its reactivity. For simple aryl bromides and iodides, PPh₃ is often sufficient. For more challenging substrates, such as aryl chlorides or sterically hindered partners, bulky and electron-rich ligands (e.g., XPhos, SPhos) can significantly improve reaction rates and yields.[10]
-
-
Base : The base is not merely a spectator; it is essential for activating the boronic ester.[1][7] The strength and nature of the base can influence the reaction outcome.
-
Solvent System : The choice of solvent affects the solubility of the reagents and the stability of the catalytic intermediates.
-
Aprotic Solvents : Anhydrous polar aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly employed.[3]
-
Aqueous Mixtures : Often, the addition of a small amount of water to the organic solvent can accelerate the reaction.[3][11] Water can aid in the dissolution of the inorganic base and may influence the transmetalation step.[11]
-
-
Reaction Temperature : Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. Temperatures typically range from 60 to 100 °C, depending on the reactivity of the coupling partners and the catalyst system used.[10][11]
-
Atmosphere : To prevent the oxidation and degradation of the Pd(0) catalyst and phosphine ligands, and to minimize side reactions like the homocoupling of the boronic ester, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[3][12]
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the palladium-catalyzed coupling of this compound with various aryl halides. Yields are representative and can vary based on the specific substrate and precise conditions.
| Electrophile (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield |
| 4-Iodoanisole | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | Good to Excellent |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3%) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | Good |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5%) | XPhos (3.5%) | K₃PO₄ (2.0) | THF | 80 | Good to Excellent |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | Moderate to Good |
| Vinyl Bromide | Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2.0) | DMF | 70 | Good |
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask), magnetic stirrer, and heating mantle.
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition : Using a syringe, add the degassed toluene (5 mL) and degassed deionized water (1 mL) to the flask.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure diarylalkyne product.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and reliable method for the synthesis of diarylalkynes. Its operational simplicity, tolerance of various functional groups, and the stability of the boronic ester reagent make it an invaluable tool for medicinal chemists and materials scientists. By understanding the underlying mechanism and carefully optimizing the reaction conditions—particularly the choice of catalyst, base, and solvent—researchers can effectively leverage this reaction to construct complex molecular architectures.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 136(22), 8031–8039. Available at: [Link]
-
Wang, C., et al. (2022). C(sp2)–C(sp2) Reductive Cross-Coupling of Triarylphosphines with Aryl Halides by Palladium/Nickel Co-catalysis. Organic Letters, 24(30), 5579–5584. Available at: [Link]
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The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Genin, H., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Advanced Synthesis & Catalysis, 350(11‐12), 2013-2030. Available at: [Link]
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Singh, A. K., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly, 154, 1039–1060. Available at: [Link]
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Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546. Available at: [Link]
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MacAbe, K. P., & Campbell, A. D. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296–2303. Available at: [Link]
-
YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]
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Valdizon, R. (2017). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar – A Digital Platform for Scholarly Publishing at Yale. Retrieved from [Link]
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Keglevich, G., et al. (2011). Palladium‐ and Nickel‐Catalyzed Coupling Reactions of α‐Bromoalkenylphosphonates with Arylboronic Acids and Lithium Alkenylborates. European Journal of Organic Chemistry, 2011(20‐21), 3785-3790. Available at: [Link]
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Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4890–4893. Available at: [Link]
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The Royal Society of Chemistry. (2021). Synthesis of phenylacetylene-d1. Retrieved from [Link]
-
Borge, J., et al. (2016). Homo- and Cross-Coupling of Phenylacetylenes and α‑Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride. Organometallics, 35(1), 113–124. Available at: [Link]
-
Sebelius, S., et al. (2006). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications, (47), 4903-4905. Available at: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Retrieved from [Link]
-
Tejedor, E., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 219–226. Available at: [Link]
-
The Royal Society of Chemistry. (2025, May 30). General palladium-catalyzed cross coupling of cyclopropenyl esters. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Palladium-catalyzed coupling reaction of 2-iodobiphenyls with alkenyl bromides for the construction of 9-(diorganomethylidene)fluorenes. Retrieved from [Link]
-
ResearchGate. (2020, November 24). In Suzuki coupling can the boronic acid couple with each other? Retrieved from [Link]
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Application Note: Strategic Base Selection for the Suzuki-Miyaura Coupling of 2-Phenylacetylene-1-boronic acid diisopropyl ester
An Application Guide for Drug Development Professionals and Organic Synthesis Researchers
Abstract: The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex organic molecules for pharmaceuticals and materials science. The coupling of alkynyl boronic esters, such as 2-phenylacetylene-1-boronic acid diisopropyl ester, provides a powerful route to synthesize internal alkynes, a motif present in numerous bioactive compounds. However, the success of this transformation is critically dependent on the judicious selection of the base. This application note provides a detailed guide on the role of the base, a comparative analysis of common choices, and a robust protocol for optimizing reaction conditions to mitigate common side reactions like protodeboronation and maximize product yield.
Introduction: The Significance of Alkynyl Suzuki-Miyaura Couplings
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has revolutionized carbon-carbon bond formation due to its operational simplicity, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2][3] While traditionally used for aryl-aryl bi-aryl synthesis, its scope has expanded to include sp²-sp, sp³-sp, and sp-sp C-C bond formation. The coupling of this compound with aryl or vinyl halides (and pseudo-halides) is of particular interest as it offers a direct and modular route to substituted diarylalkynes and enynes. These structures are key pharmacophores in drug candidates and essential components in organic electronics.
However, alkynyl boronic species are susceptible to undesired side reactions, primarily protodeboronation, where the carbon-boron bond is cleaved before the desired cross-coupling can occur.[4][5] The choice of base is the most critical parameter to control this delicate balance between desired reactivity and decomposition.
The Mechanism and the Critical Role of the Base
The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to appreciating the pivotal role of the base. The generally accepted mechanism proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: This is the key step where the base is essential. The organic moiety from the boronic ester is transferred to the Pd(II) complex. The base activates the boronic ester, increasing the nucleophilicity of the organic group and facilitating its transfer.[1][2] This activation is thought to occur via two primary pathways:
-
The Boronate Pathway: The base attacks the empty p-orbital of the boron atom, forming a more nucleophilic tetracoordinate "ate" complex, which then readily transfers its organic group to the palladium center.[6][9]
-
The Oxo-Palladium Pathway: The base first reacts with the Pd(II) complex to form a palladium-hydroxide or -alkoxide species. This complex is more electrophilic and reacts with the neutral boronic ester to facilitate the transmetalation.[10]
-
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
The base, therefore, is not merely a spectator; it is a stoichiometric reagent that directly participates in the rate-determining transmetalation step. Its strength, solubility, and steric properties can dramatically influence the reaction's outcome.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Comparative Analysis of Bases for Coupling Alkynyl Boronic Esters
The primary challenge with this compound is its susceptibility to protodeboronation, an undesired side reaction where a proton source cleaves the C-B bond.[4] This is often exacerbated by excessively strong bases or the presence of protic solvents like water. The ideal base must be strong enough to promote transmetalation but not so strong that it accelerates protodeboronation.
Below is a comparative analysis of common bases for this specific application.
| Base Class | Examples | pKa (of conjugate acid) | Typical Conditions & Solvents | Suitability for Alkynyl Boronic Esters |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | ~10.3 | Often require aqueous/organic mixtures (Toluene/H₂O, Dioxane/H₂O). | Good to Excellent. Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents. K₂CO₃ is a cost-effective and reliable choice.[11] |
| Phosphates | K₃PO₄ | ~12.3 | Highly effective in aprotic polar solvents like Dioxane, THF, DMF. Often used under anhydrous conditions. | Excellent. Potassium phosphate is a strong, non-nucleophilic base that provides a good balance of reactivity while often minimizing protodeboronation. It is a highly recommended starting point.[8] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | ~15.7 | Strong bases used in aqueous/organic mixtures. | Poor to Fair. The high concentration of hydroxide ions can significantly promote protodeboronation and may not be compatible with sensitive functional groups on the coupling partners. Use with caution. |
| Alkoxides | NaOtBu, KOtBu | ~17 | Very strong, non-nucleophilic bases used in anhydrous aprotic solvents (THF, Toluene). | Fair to Good. Can be very effective for difficult couplings but their high basicity increases the risk of protodeboronation and other side reactions. Best reserved for challenging substrates where other bases fail. |
| Fluorides | KF, CsF | ~3.2 | Mild bases. Fluoride's high affinity for boron forms a reactive fluoroborate species. Often used in anhydrous polar aprotic solvents. | Good. Particularly useful for substrates prone to protodeboronation. Cesium fluoride (CsF) can be very effective, especially with heteroaryl chlorides.[12] |
Key Insight: For the Suzuki coupling of this compound, moderately strong, non-nucleophilic inorganic bases such as K₃PO₄ and Cs₂CO₃ typically provide the best results. They offer sufficient basicity to facilitate the crucial transmetalation step without excessively promoting the undesired protodeboronation pathway.
Experimental Protocol: Base Screening
This protocol provides a reliable method for screening various bases to identify the optimal conditions for coupling this compound with a representative aryl bromide.
Model Reaction:
(A chemical structure image showing the reaction of this compound with 4-bromoanisole to yield 1-methoxy-4-(phenylethynyl)benzene)
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Base to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, CsF) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (4-bromoanisole), this compound, the selected base, Pd(OAc)₂, and the SPhos ligand.
-
Inert Atmosphere: Seal the tube with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed anhydrous 1,4-dioxane to the reaction mixture. Degassing can be achieved by bubbling argon through the solvent for 15-20 minutes prior to use.
-
Heating: Place the sealed tube in a pre-heated oil bath or heating block set to 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis and Purification: Analyze the crude product by ¹H NMR or GC-MS against an internal standard to determine the yield. Purify the product using flash column chromatography on silica gel if necessary.
Figure 2: General experimental workflow for base screening.
Conclusion and Recommendations
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the strategic selection of the base. The primary goal is to facilitate the essential transmetalation step while suppressing the competing protodeboronation side reaction.
Based on extensive literature and experimental evidence, we provide the following recommendations:
-
Primary Recommendation: Begin optimization with potassium phosphate (K₃PO₄) in an anhydrous aprotic solvent like 1,4-dioxane or THF. It offers a robust combination of high reactivity and minimal side reactions for a broad range of substrates.
-
Secondary Recommendation: Cesium carbonate (Cs₂CO₃) is an excellent alternative, particularly if solubility issues are encountered or if a slightly milder, yet still highly effective, base is required.
-
For Sensitive Substrates: If protodeboronation remains a significant issue even with K₃PO₄, consider using a milder fluoride source like cesium fluoride (CsF) .
By following the protocols and understanding the principles outlined in this note, researchers and drug development professionals can confidently and efficiently synthesize valuable internal alkyne-containing molecules, accelerating discovery and innovation.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid. Retrieved from [Link]
-
Knapp, D. M., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. Retrieved from [Link]
-
Doucet, H. (2006). Efficient Suzuki–Miyaura Coupling Reactions between Lithium Alkynyltrimethylborates and Aryl Chlorides. European Journal of Organic Chemistry. Retrieved from [Link]
-
Bandgar, B. P., & Patil, S. A. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Wallace, D. J., & Chen, C. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Retrieved from [Link]
-
University of Rochester. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Pratsch, G., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Nature Communications. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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Application Notes and Protocols: Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions of 2-Phenylacetylene-1-boronic acid diisopropyl ester
Introduction: The Critical Role of the Reaction Environment
2-Phenylacetylene-1-boronic acid diisopropyl ester is a versatile building block in modern organic synthesis, enabling the introduction of the phenylethynyl moiety, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials. The success of carbon-carbon bond formation utilizing this reagent, most commonly via Suzuki-Miyaura cross-coupling, is profoundly influenced by the choice of solvent. The solvent is not a passive medium but an active participant that dictates reaction kinetics, catalyst stability, product yield, and even reaction pathway selectivity. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on understanding and optimizing solvent effects in reactions involving this compound.
Scientific Principles: Deconstructing Solvent Influence in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a multi-step catalytic cycle involving a palladium catalyst.[1] The solvent's influence is multifaceted, impacting each key step: oxidative addition, transmetalation, and reductive elimination.[2] For alkynyl boronic esters like the diisopropyl ester of 2-phenylacetylene-1-boronic acid, the solvent's role in the transmetalation step is particularly critical.
Two primary pathways for transmetalation are generally considered: the "boronate" pathway, where a base activates the boronic ester to form a more nucleophilic ate-complex, and the "oxo-palladium" pathway, where the base reacts with the palladium catalyst to form a more reactive palladium-hydroxo or -alkoxo species.[3] The solvent's polarity, proticity, and coordinating ability can favor one pathway over the other.
Polar Aprotic Solvents (e.g., THF, Dioxane, DMF, Toluene): These are the most frequently employed solvents for Suzuki-Miyaura couplings.[4] Their ability to dissolve both the organic substrates and the palladium catalyst is a key advantage.
-
Tetrahydrofuran (THF) and Dioxane: These ethereal solvents are moderately polar and are often used in conjunction with an aqueous base. The presence of water can be beneficial, facilitating the formation of the active boronate species.[5][6] However, for boronic esters, anhydrous conditions are often preferred to prevent hydrolysis to the corresponding boronic acid, which can have different reactivity and stability.[7]
-
Dimethylformamide (DMF): A highly polar aprotic solvent, DMF can enhance the rate of oxidative addition and stabilize charged intermediates in the catalytic cycle. Its high boiling point is also advantageous for reactions requiring elevated temperatures.
-
Toluene: A nonpolar aromatic solvent, toluene is effective in many Suzuki-Miyaura couplings, particularly when used with highly active catalyst systems.
Protic Solvents (e.g., Water, Alcohols): The presence of protic solvents, often in combination with aprotic solvents, can significantly accelerate the reaction. Water, in particular, can play a crucial role in dissolving the inorganic base and promoting the formation of palladium-hydroxo species, which are highly reactive in the transmetalation step.[6] However, for sensitive substrates like alkynyl boronic esters, an excess of protic solvents can lead to undesired side reactions such as protodeboronation.[8]
Data Presentation: Solvent Effects on Reaction Outcomes
The choice of solvent can have a dramatic impact on the yield and reaction time of the Suzuki-Miyaura coupling of alkynyl boronic acid derivatives. The following tables summarize representative data from the literature for analogous systems, providing a guide for solvent selection.
Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling of Potassium Alkynyltrifluoroborates with Aryl Halides [6]
| Entry | Solvent System | Aryl Halide | Yield (%) | Time (h) |
| 1 | THF/H₂O (10:1) | 1-Bromonaphthalene | 43 | 36 |
| 2 | THF (anhydrous) | 1-Bromonaphthalene | 77 | 36 |
| 3 | THF/H₂O (10:1) | 4-Bromotoluene | 68 | 12 |
| 4 | THF (anhydrous) | 4-Bromotoluene | 87 | 12 |
Data adapted from a study on potassium (1-hexyn-1-yl)trifluoroborate, a close analog of alkynyl boronic esters.[6] This data clearly demonstrates that for this class of compounds, anhydrous THF can provide significantly higher yields compared to a mixed aqueous system.[6]
Table 2: Representative Yields in Optimized Solvent Systems for Alkynyl Boronic Ester Couplings
| Entry | Alkynyl Boron Reagent | Coupling Partner | Solvent | Base | Catalyst System | Yield (%) | Reference |
| 1 | In situ generated alkynyl boronic ester | 4-Bromotoluene | THF | TBAF | Pd(PPh₃)₄ | 95 | [9] |
| 2 | Alkyl Pinacol Boronic Ester | 2,6-Dichloropyridine | Dioxane/H₂O (2:1) | K₃PO₄ | Pd₂(dba)₃/FcPPh₂ | 85 | [5] |
This table highlights that high yields can be achieved in both anhydrous THF and mixed dioxane/water systems, depending on the specific substrates and reaction conditions.[5][9]
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific substrates.
Protocol 1: Anhydrous Suzuki-Miyaura Coupling in Tetrahydrofuran (THF)
This protocol is recommended for maximizing yield and minimizing potential hydrolysis of the boronic ester.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Tetrabutylammonium fluoride (TBAF), 1 M in THF, 2.0 equiv)
-
Anhydrous THF
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and the palladium catalyst (3 mol%).
-
Add anhydrous THF to dissolve the reagents (concentration typically 0.1-0.2 M with respect to the aryl halide).
-
Slowly add the TBAF solution (2.0 equiv) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous THF: As demonstrated in Table 1, anhydrous conditions can significantly improve the yield for alkynyl boron reagents by preventing hydrolysis and potential protodeboronation.[6] THF is a good solvent for dissolving the reactants and the palladium catalyst.
-
TBAF as Base: TBAF is a fluoride source that can activate the boronic ester to form a highly nucleophilic fluoroborate "ate" complex, facilitating the transmetalation step.[9] Its solubility in THF allows for a homogeneous reaction mixture.
-
Pd(PPh₃)₄: A robust and commonly used Pd(0) catalyst for Suzuki-Miyaura couplings.
Protocol 2: Suzuki-Miyaura Coupling in a Mixed Dioxane/Water System
This protocol can be advantageous when using less reactive aryl halides that may require higher temperatures and a stronger base.
Materials:
-
This compound
-
Aryl halide (e.g., 4-chloroacetophenone)
-
Palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Dioxane
-
Degassed water
Procedure:
-
To a reaction vessel, add this compound (1.5 equiv), the aryl halide (1.0 equiv), the palladium precatalyst, the ligand, and the base.
-
Add a mixture of dioxane and degassed water (e.g., 4:1 v/v) to the vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Dioxane/Water: The higher boiling point of dioxane allows for elevated reaction temperatures, which can be necessary for less reactive aryl chlorides. The presence of water helps to dissolve the inorganic base (K₃PO₄) and can accelerate the transmetalation step.[5]
-
K₃PO₄: A strong inorganic base that is effective in promoting the Suzuki-Miyaura coupling.
-
Pd₂(dba)₃/SPhos: A highly active catalyst system that is often effective for challenging cross-coupling reactions, including those with aryl chlorides.
Visualization of Workflows and Relationships
Diagram 1: General Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Anhydrous Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the anhydrous coupling protocol.
Expertise & Experience: Troubleshooting and Optimization
Common Side Reactions and Mitigation:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of phenylacetylene and reducing the yield of the desired cross-coupling product. This side reaction is more prevalent with electron-rich alkynyl boronic esters and in the presence of protic solvents or acidic impurities.
-
Homocoupling (Glaser Coupling): Alkynes can undergo oxidative homocoupling to form diynes, particularly in the presence of copper catalysts and oxygen. While the Suzuki-Miyaura reaction is palladium-catalyzed, trace copper impurities can promote this side reaction.
-
Mitigation: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere. Use high-purity reagents and catalysts.
-
Optimizing Reaction Conditions:
-
Ligand Choice: For challenging substrates, such as electron-rich or sterically hindered aryl halides, the choice of phosphine ligand is crucial. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) can often improve reaction rates and yields.
-
Base Screening: The choice of base can significantly impact the reaction. If TBAF is not effective, other bases such as CsF, K₃PO₄, or Cs₂CO₃ can be screened. For anhydrous conditions, soluble organic bases may be advantageous.
-
Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and increase it if the reaction is sluggish.
Conclusion
The solvent system is a powerful tool for controlling the outcome of Suzuki-Miyaura cross-coupling reactions with this compound. A thorough understanding of the role of the solvent in the catalytic cycle, combined with careful selection of reaction conditions, will enable researchers to achieve high yields and purity for a wide range of substituted diarylacetylenes. The protocols and insights provided in this document serve as a comprehensive guide for the successful application of this important building block in organic synthesis.
References
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Castanet, A.-S.; Colobert, F.; Schlama, T. Suzuki-Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Org. Lett.2000 , 2 (22), 3559–3561. [Link]
-
Molander, G. A.; Brown, A. R. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18 (16), 4844–4847. [Link]
-
Molander, G. A.; Figueroa, R. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. J. Org. Chem.2006 , 71 (25), 9135–9140. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50 (30), 6722-6737. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Boronic Esters: A Mechanistic Narrative. Angew. Chem. Int. Ed.2013 , 52 (29), 7362–7370. [Link]
-
Denmark, S. E.; Kassel, V. M. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Synth.2021 , 98, 279-296. [Link]
-
Thomas, A. A.; Zahrt, A. F.; Delaney, C. P.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018 , 140 (12), 4401–4416. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. J. Am. Chem. Soc.2011 , 133 (7), 2116–2119. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (24), 4544-4568. [Link]
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Matos, K.; Soderquist, J. A. Alkynylboranes: in situ preparation and conjugate addition. J. Org. Chem.1998 , 63 (3), 461–470. [Link]
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Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 2-Phenylacetylene-1-boronic acid diisopropyl ester
Introduction: The Strategic Utility of 2-Phenylacetylene-1-boronic acid diisopropyl ester in Conjugated Polymer Synthesis
Conjugated polymers are at the forefront of materials science, driving innovations in organic electronics such as flexible displays, organic photovoltaics, and biomedical sensors.[1] The electronic and photophysical properties of these materials are intrinsically linked to the structure and conjugation length of the polymer backbone. Poly(phenylacetylene)s (PPAs), a class of conjugated polymers, are of particular interest due to their unique helical structures and potential applications in chiroptical materials, asymmetric catalysis, and as membranes.[2] The synthesis of functionalized PPAs allows for the fine-tuning of their properties for specific applications.[3]
This compound emerges as a monomer of significant strategic value. Its bifunctional nature, possessing both a polymerizable acetylene moiety and a versatile boronic ester group, opens avenues for two distinct and powerful polymerization methodologies:
-
Rhodium-Catalyzed Acetylene Polymerization: This approach directly polymerizes the alkyne functionality, yielding a poly(phenylacetylene) backbone with pendant boronic ester groups. These pendant groups can then be subjected to post-polymerization modifications, such as Suzuki-Miyaura cross-coupling, to introduce a wide array of functional moieties, or they can be used to create cross-linked networks and sensor arrays.[4][5]
-
Palladium-Catalyzed Suzuki-Miyaura Polycondensation: In this strategy, the boronic ester group is the reactive site for polymerization. In the presence of a suitable dihaloaryl comonomer, a step-growth polymerization occurs to form a poly(arylene) backbone with pendant phenylacetylene units. This method allows for precise control over the composition of the polymer backbone.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of conjugated polymers utilizing this compound. We will delve into the mechanistic underpinnings of these polymerization techniques, offer detailed, field-proven protocols, and discuss the characterization of the resulting polymeric materials.
Part 1: Rhodium-Catalyzed Polymerization of this compound
The rhodium-catalyzed polymerization of phenylacetylene and its derivatives is a well-established method for producing high molecular weight, stereoregular PPAs.[8][9][10] The reaction typically proceeds via a coordination-insertion mechanism, where the rhodium catalyst activates the alkyne for insertion into the growing polymer chain.[9][11] The choice of rhodium catalyst and reaction conditions can influence the stereochemistry (cis- or trans-), molecular weight, and polydispersity of the resulting polymer.[8][10]
Causality Behind Experimental Choices
-
Catalyst Selection: Rhodium(I) complexes, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]2) or norbornadiene rhodium(I) chloride dimer ([Rh(nbd)Cl]2), are commonly used as catalyst precursors.[10][12] These precursors are often activated by a cocatalyst, such as an amine base (e.g., triethylamine) or an organoboron compound, to generate the active catalytic species.[10][13] The ligand environment around the rhodium center is critical in determining the catalytic activity and the stereoregularity of the polymer.
-
Solvent: The choice of solvent is crucial for ensuring the solubility of the monomer, the growing polymer chain, and the catalyst. Tetrahydrofuran (THF) is a common solvent for these polymerizations due to its ability to dissolve all components and its relative inertness under the reaction conditions.
-
Temperature: Polymerization temperature can affect the rate of reaction and the stereochemistry of the polymer. Reactions are often carried out at room temperature to moderate reactivity and improve control over the polymerization.
Experimental Workflow: Rhodium-Catalyzed Polymerization
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Detailed Protocol: Suzuki-Miyaura Polycondensation
Materials and Reagents:
-
This compound (monomer)
-
A dihaloaryl comonomer (e.g., 1,4-dibromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (catalyst precursor)
-
A suitable phosphine ligand (e.g., Tri(o-tolyl)phosphine)
-
A base (e.g., anhydrous potassium carbonate, K2CO3)
-
Anhydrous Toluene (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1 equivalent), the dihaloaryl comonomer (1 equivalent), the palladium catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 4-8 mol%), and the base (e.g., 3-4 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask via cannula under an inert atmosphere.
-
Polymerization: Degas the reaction mixture by several freeze-pump-thaw cycles. Then, heat the mixture to reflux (typically 80-110 °C) with vigorous stirring under an inert atmosphere for 24-72 hours.
-
Termination and Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the crude polymer and wash it with methanol and water to remove inorganic salts. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is then extracted with a good solvent (e.g., chloroform or THF).
-
Drying: The purified polymer solution is concentrated, and the polymer is precipitated again in methanol. The final product is collected by filtration and dried under vacuum.
Part 3: Characterization of the Synthesized Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized conjugated polymers. [14][15][16]
Key Characterization Techniques
| Technique | Information Obtained | Typical Expected Results |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the polymer structure, including the stereochemistry (for PPAs) and the successful incorporation of both monomers (for Suzuki polycondensation). | For rhodium-polymerized PPA, broad peaks in the aromatic and vinylic regions are expected. For Suzuki polymers, characteristic signals for both monomer units will be present. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). | For rhodium-catalyzed polymerization, high molecular weights (Mn > 10,000 g/mol ) can be achieved. PDI can vary depending on the control over the polymerization. For Suzuki polycondensation, Mn is typically in the range of 5,000-50,000 g/mol with a PDI around 2, indicative of step-growth polymerization. |
| UV-Vis Spectroscopy | Provides information about the electronic structure and the extent of conjugation in the polymer backbone. | The polymer will show strong absorption in the UV-visible region, corresponding to π-π* transitions. The position of the absorption maximum (λmax) indicates the effective conjugation length. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups and the disappearance of monomer-specific vibrations (e.g., the terminal alkyne C-H stretch if it were present). | The spectrum will show characteristic peaks for the aromatic rings and the polymer backbone. |
Conclusion and Outlook
This compound is a highly valuable and versatile monomer for the synthesis of functional conjugated polymers. The choice between rhodium-catalyzed acetylene polymerization and palladium-catalyzed Suzuki-Miyaura polycondensation allows for the creation of polymers with distinct architectures and properties. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis and applications of these promising materials in the ever-evolving field of organic electronics and beyond. The ability to introduce a reactive boronic ester moiety, either as a pendant group or as part of the polymerization mechanism, offers a powerful tool for the design of next-generation functional materials.
References
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Rhodium-Catalyzed Phenylacetylene Polymerization in Compressed Carbon Dioxide | Macromolecules - ACS Publications. Available at: [Link]
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N-Coordinated Organoboron in Polymer Synthesis and Material Science - ACS Publications. Available at: [Link]
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Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing). Available at: [Link]
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N-Coordinated Organoboron in Polymer Synthesis and Material Science - ACS Publications. Available at: [Link]
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Organoboron chemistry towards controlled and precise polymer synthesis | Request PDF. Available at: [Link]
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Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands - RSC Publishing. Available at: [Link]
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Synthesis of Stereoregular Telechelic Poly(phenylacetylene)s: Facile Terminal Chain-End Functionalization of Poly(phenylacetylene)s by Terminative Coupling with Acrylates and Acrylamides in Rhodium-Catalyzed Living Polymerization of Phenylacetylenes | Journal of the American Chemical Society. Available at: [Link]
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Organoboron-mediated polymerizations - Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Recent advances in the synthesis and applications of organoborane polymers. Available at: [Link]
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Recent Advances in the Synthesis of Substituted Polyacetylenes - MDPI. Available at: [Link]
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Suzuki reaction - Wikipedia. Available at: [Link]
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Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. Available at: [Link]
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Coupling boronic esters with phenylacetylenes via alkyne activation. - ResearchGate. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
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Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate. Available at: [Link]
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Polyacetylenes (Chapter 2) - Conjugated Polymers for Organic Electronics. Available at: [Link]
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Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. Available at: [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. Available at: [Link]
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Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor - NIH. Available at: [Link]
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Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights - RSC Publishing. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Suzuki Mechanism - YouTube. Available at: [Link]
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Synthesis and Characterization of Segmented Fluorescent Conjugated Polymers via Acyclic Diene Metathesis (ADMET) - CUNY Academic Works. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
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Revival of Polyacetylenes in Electronics: Green Light-Emitting Diodes - ACS Publications. Available at: [Link]
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Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels - ResearchGate. Available at: [Link]
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EHANCEMENT OF CONJUGATED POLYMER CHARACTERIZATION METHODS; FROM THE INDIVIDUAL CHAIN TO MORPHOLOGICAL FEATURES - Electronic Theses and Dissertations. Available at: [Link]
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Molecular Design, Synthesis and Characterization of Conjugated Polymers for Application In Organic Optoelectronic - AAU-ETD - Addis Ababa University. Available at: [Link]
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Branched Poly(phenylacetylene) | Request PDF - ResearchGate. Available at: [Link]
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Organic electronics: pioneering the future of sustainable and flexible technology - PMC. Available at: [Link]
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Design, synthesis, characterization and study of novel conjugated polymers - OSTI.GOV. Available at: [Link]
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Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [Link]
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Synthesis of Chain-End Functional Polydienes Using Diene Comonomer Bearing Boronic Acid Masked with Diaminonaphthalene - Semantic Scholar. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]
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The role of the secondary structure of helical poly(phenylacetylene)s in the formation of nanoparticles from polymer–metal complexes (HPMCs) - Nanoscale (RSC Publishing). Available at: [Link]
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Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed. Available at: [Link]
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Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC. Available at: [Link]
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Synthesis of Chain-End Functional Polydienes Using Diene Comonomer Bearing Boronic Acid Masked with Diaminonaphthalene - NIH. Available at: [Link]
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Organic Electronics in Flexible Devices: Engineering Strategy, Synthesis, And Application. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts with Arylboronic Acids Catalyzed by a Recyclable Polymer-Supported N-Heterocyclic Carbene-Palladium Catalyst - Organic Chemistry Portal. Available at: [Link]
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Application Notes and Protocols: Strategic Functionalization of Aromatic Rings Utilizing 2-Phenylacetylene-1-boronic acid diisopropyl ester
Introduction: The Strategic Advantage of the Phenylethynyl Moiety in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the precise installation of rigid, linear scaffolds is a paramount objective for modulating molecular architecture and function. The diarylacetylene motif, in particular, has emerged as a privileged structure, imparting beneficial pharmacokinetic properties in drug candidates and unique photophysical characteristics in organic materials. 2-Phenylacetylene-1-boronic acid diisopropyl ester stands out as a premier building block for accessing these structures. Its diisopropyl ester group offers enhanced stability and solubility compared to the corresponding boronic acid, facilitating handling and ensuring reproducibility in synthetic protocols.[1][2] This application note provides a comprehensive guide to the strategic use of this versatile reagent for the functionalization of aromatic rings, with a focus on the underlying principles of the Suzuki-Miyaura cross-coupling reaction and detailed, field-proven protocols for researchers, scientists, and drug development professionals.[]
Core Principles: The Suzuki-Miyaura Cross-Coupling Reaction
The cornerstone of the application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between the sp-hybridized carbon of the acetylene and an sp²-hybridized carbon of an aromatic ring. The reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[1][5]
The catalytic cycle, a fundamental concept for any practitioner, is initiated by the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex. This is followed by a critical transmetalation step, where the organic moiety from the boronic ester is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic ester.[4] The cycle concludes with reductive elimination, which forms the desired diarylacetylene product and regenerates the active Pd(0) catalyst.[6]
Visualizing the Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable to a variety of aromatic and heteroaromatic coupling partners. The choice of catalyst, ligand, base, and solvent is critical for achieving optimal results and is often substrate-dependent.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Aryl Bromides
This protocol provides a reliable starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in toluene (2 mL). Rationale: Pre-forming the active Pd(0) species in situ often leads to more consistent results.
-
Solvent Addition: Add toluene (8 mL) and water (2 mL) to the Schlenk flask. Rationale: The biphasic solvent system is crucial. Toluene solubilizes the organic components, while the aqueous phase dissolves the inorganic base, facilitating the transmetalation step.
-
Inerting the System: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Rationale: The palladium catalyst is sensitive to oxygen, and removing it prevents catalyst deactivation.
-
Initiation: Add the catalyst mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired diarylacetylene.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of reaction parameters. The following table summarizes typical conditions and their impact on the reaction outcome.
| Parameter | Typical Conditions | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst and is often used for its reliability. Pd(OAc)₂ with a phosphine ligand is a cost-effective alternative that forms the active catalyst in situ. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | For simple aryl bromides, PPh₃ is often sufficient. For more challenging substrates, such as aryl chlorides or sterically hindered partners, more electron-rich and bulky ligands like P(t-Bu)₃ or biaryl phosphines (SPhos, XPhos) can significantly improve yields. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The choice of base is critical for activating the boronic ester.[4] K₂CO₃ is a good starting point. For less reactive substrates, the more soluble and stronger base Cs₂CO₃ is often more effective. K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive functional groups. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | The biphasic system is standard. Dioxane and THF are often used for their higher polarity and ability to solubilize a wider range of substrates. Anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be employed for base-sensitive compounds.[7][8] |
| Temperature | 60-110 °C | Higher temperatures generally accelerate the reaction but can lead to side reactions or decomposition of sensitive substrates. Optimization is key. |
Troubleshooting and Advanced Considerations
-
Low Yields: If the reaction is sluggish or gives low yields, consider increasing the catalyst loading (up to 5 mol%), switching to a more active ligand, or using a stronger base like Cs₂CO₃. Ensure the reaction is thoroughly deoxygenated.
-
Homocoupling of the Boronic Ester: This side reaction can occur, especially at higher temperatures. Using a slight excess of the boronic ester (1.1-1.2 equivalents) is standard, but a large excess should be avoided.
-
Protodeboronation: The C-B bond can be cleaved by acidic protons. While the diisopropyl ester provides some protection, ensuring the reaction medium is basic is crucial.
-
Aryl Chlorides as Coupling Partners: Aryl chlorides are less reactive than aryl bromides. Their use typically requires more electron-rich and bulky phosphine ligands and higher reaction temperatures.
Applications in Drug Discovery and Materials Science
The diarylacetylene core synthesized using this methodology is a key component in numerous applications:
-
Medicinal Chemistry: The rigid alkyne linker can act as a bioisostere for amide bonds or other functional groups, improving metabolic stability and cell permeability. Boronic acids and their esters are also being explored as covalent inhibitors in drug design.[5][9]
-
Materials Science: Diarylacetylenes are fundamental building blocks for organic light-emitting diodes (OLEDs), molecular wires, and polymers with interesting electronic and photophysical properties.
Conclusion
This compound is a highly valuable and versatile reagent for the functionalization of aromatic rings. A thorough understanding of the Suzuki-Miyaura catalytic cycle and the role of each reaction component is essential for successful implementation. The protocols and insights provided in this application note offer a solid foundation for researchers to confidently employ this building block in their synthetic endeavors, paving the way for innovations in drug discovery and materials science.
References
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Tang, J.-S., Tian, M., Sheng, W.-B., & Guo, C.-C. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546. Available at: [Link]
-
Jiang, H., Huang, H., Liu, H., & Chen, Y. (2010). Palladium-catalyzed decarboxylative cross-coupling of alkynyl carboxylic acids with arylboronic acids. Chemical Communications, 46(26), 4779-4781. Available at: [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. Request PDF. Available at: [Link]
-
Alacid, E., & Nájera, C. (2009). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. Organic Letters, 11(13), 2860-2863. Available at: [Link]
-
Reddy, V. P., Kumar, A. V., & Swamy, K. C. K. (2014). Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. Organic & Biomolecular Chemistry, 12(43), 8753-8759. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2011). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 133(24), 9210-9213. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4274–4286. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
Guo, J., Yu, H., & Jin, Y. (2020). Synthesis of diarylethene boronic ester. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Available at: [Link]
-
Thomas, A. A., Wang, C., Zahrt, A. F., & Denmark, S. E. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 12(1), 125-133. Available at: [Link]
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Soares, M. A., Lemos, S. S., & de Castro, P. P. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4966. Available at: [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Available at: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
Morken, J. P., et al. (2020). Site-Selective Activation and Stereospecific Functionalization of Bis(boronic esters) Derived from 2-Alkenes: Construction of Propionates and Other 1,2-Difunctional Motifs. ACS Catalysis, 10(15), 8533-8538. Available at: [Link]
-
Moitessier, N., et al. (2020). Discovery of covalent prolyl oligopeptidase boronic ester inhibitors. European Journal of Medicinal Chemistry, 185, 111783. Available at: [Link]
-
Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 15(12), 1946-1972. Available at: [Link]
-
Larouche-Gauthier, R., et al. (2022). Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes. Organic Letters, 24(49), 9062-9067. Available at: [Link]
-
Thomas, A. A., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. Available at: [Link]
-
Larouche-Gauthier, R., et al. (2022). Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes. ACS Publications. Available at: [Link]
-
Nishiura, M., et al. (2021). Synthesis of Chain-End Functional Polydienes Using Diene Comonomer Bearing Boronic Acid Masked with Diaminonaphthalene. Polymers, 13(21), 3788. Available at: [Link]
-
Zhang, Y., et al. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 29(5), 1089. Available at: [Link]
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- 2. sciforum.net [sciforum.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of covalent prolyl oligopeptidase boronic ester inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Phenylacetylene-1-boronic acid diisopropyl ester
Welcome to the technical support center for 2-Phenylacetylene-1-boronic acid diisopropyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Introduction: The Strategic Advantage of Alkynyl Boronic Esters
This compound (CAS 121021-26-9) is a valuable building block in modern organic synthesis.[1][] It serves as a stable, solid surrogate for phenylacetylene in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling. This allows for the formation of a C(sp²)-C(sp) bond to create unsymmetrical diaryl- or aryl-vinyl-alkynes.
The primary advantage of using an alkynyl boronic ester is as an alternative to the traditional Sonogashira coupling, which typically requires a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst under basic conditions.[3] By using the boronic ester, the reaction can often be performed under copper-free conditions, which can be advantageous for substrates sensitive to copper or to simplify purification.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the handling and use of this compound.
Reagent Handling & Stability
Q1: How should I properly store and handle this compound?
A: Proper storage is critical to maintain the reagent's integrity. It should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a cool, dry place. Boronic esters, particularly acyclic ones like the diisopropyl ester, are susceptible to hydrolysis upon exposure to atmospheric moisture.[4][5] This degradation can convert the ester back to the corresponding boronic acid and eventually lead to protodeboronation, reducing the active amount of your reagent.
Q2: My reaction is failing and I suspect the reagent has degraded. How can I check?
A: Degradation is a common cause of reaction failure. The primary degradation pathways are hydrolysis to 2-phenylacetylene-1-boronic acid and subsequent protodeboronation to phenylacetylene. You can look for the following signs:
-
Visual Inspection: The solid should be a free-flowing powder. Clumping may indicate moisture absorption.
-
NMR Analysis: Take a ¹H NMR of a small sample. The presence of a sharp singlet around 3.0 ppm in CDCl₃ could indicate the formation of phenylacetylene, the product of protodeboronation.[6]
-
Reaction Test: Run a small-scale, reliable test reaction with a highly reactive coupling partner (e.g., 4-iodoanisole) and fresh, high-quality catalyst and reagents. If this fails, your boronic ester is likely the issue.
Core Reaction Concepts
Q3: What is the specific role of the base in the coupling reaction? It seems different bases are used.
A: The base plays a crucial, multi-faceted role in the catalytic cycle. Its primary function is to activate the boronic ester for the transmetalation step.[7] Upon addition of the base (e.g., a hydroxide or carbonate), the Lewis acidic boron atom is attacked to form a more nucleophilic, tetracoordinate "ate" complex (e.g., [Ph-C≡C-B(OⁱPr)₂(OH)]⁻).[8] This increased electron density on the boron center facilitates the transfer of the phenylethynyl group from boron to the palladium(II) center.[7] The choice of base is critical; a base that is too weak may not facilitate transmetalation, while an overly strong base in a protic solvent can accelerate the unwanted protodeboronation side reaction.[9]
Q4: Is it better to run the reaction under anhydrous or aqueous conditions?
A: This is a point of frequent debate and depends on the specific substrate and conditions.
-
Aqueous Conditions: A small amount of water can be beneficial by hydrolyzing the diisopropyl ester to the corresponding boronic acid, which then forms the active boronate "ate" complex.[4]
-
Anhydrous Conditions: Water is the primary proton source for the detrimental protodeboronation side reaction.[9] Recent studies have shown that boronic esters can undergo direct transmetalation without prior hydrolysis, and anhydrous conditions can accelerate this process while minimizing protodeboronation.[10][11]
Recommendation: For this compound, starting with rigorously anhydrous conditions is often the best strategy to prevent protodeboronation. If the reaction is sluggish, a carefully controlled amount of an aqueous base solution can be trialed.
Q5: Why is complete deoxygenation of the reaction mixture so critical?
A: Oxygen is detrimental to the catalytic cycle. The active catalyst is a Palladium(0) species. Oxygen can oxidize Pd(0) to Pd(II), rendering it inactive and causing it to precipitate out as palladium black.[9] Furthermore, oxygen can promote the oxidative homocoupling of the boronic ester to form 1,4-diphenylbuta-1,3-diyne, a common and frustrating side product.[12] Rigorous degassing of the solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is mandatory for success.
Troubleshooting Guide: From Low Yield to Side Products
Use the following chart to diagnose and solve common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield / No Conversion | 1. Inactive Catalyst: Pd(II) precatalyst not reduced; Pd(0) source oxidized.[9] 2. Oxygen Contamination: Deactivated catalyst.[9] 3. Poor Reagent Quality: Boronic ester has degraded. 4. Incorrect Base/Solvent: Insufficient activation of boronic ester; poor solubility of reagents.[13] 5. Ineffective Ligand: Ligand not suitable for the specific substrates.[14] | 1. Use a fresh, reliable palladium source. Consider an air-stable precatalyst. 2. Ensure solvent is thoroughly degassed (e.g., freeze-pump-thaw cycles or sparging with Argon for 30+ min). Maintain a robust inert atmosphere. 3. Verify reagent purity via NMR or use a new bottle. 4. Screen a matrix of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous solvents (e.g., Dioxane, Toluene, DMF).[15] 5. For challenging substrates, switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos).[9] |
| Significant Protodeboronation (Phenylacetylene observed) | 1. Presence of Water: Water is the proton source.[9] 2. Base is too strong or reaction time too long: Promotes protonolysis.[9] 3. High Temperature: Can accelerate decomposition. | 1. Switch to strictly anhydrous conditions. Use dry solvents and dry, powdered base.[11] 2. Use a milder base (e.g., KF, K₂CO₃). Monitor the reaction closely and work it up as soon as the starting material is consumed. 3. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Homocoupling Observed (Diaryl or 1,4-diphenylbuta-1,3-diyne) | 1. Oxygen in the reaction: The most common cause.[9][12] 2. High Catalyst Loading / High Temperature: Can sometimes favor homocoupling pathways. | 1. Improve degassing procedures. Ensure no leaks in the reaction setup. 2. Reduce catalyst loading to the minimum effective level (start around 1-2 mol%). Avoid excessive heating. |
| Catalyst Decomposition (Reaction solution turns black) | 1. Ligand Degradation or Dissociation: The Pd(0) species is no longer stabilized and agglomerates.[16] 2. Presence of Impurities: Impurities in solvents or reagents can poison the catalyst. 3. High Temperature: Can cause ligand dissociation. | 1. Use a more robust ligand (e.g., biarylphosphine ligands are often more stable than PPh₃).[9] 2. Use high-purity, anhydrous solvents and reagents. 3. Run the reaction at the lowest effective temperature. |
Visualizing the Process
Understanding the core mechanisms and troubleshooting logic is key to optimization.
Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.
Caption: A logical workflow for troubleshooting failed reactions.
Recommended Starting Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization will likely be required for specific substrates.
Objective: To synthesize a substituted phenylacetylene via Suzuki-Miyaura coupling.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) with a ligand like SPhos (2.2-5.5 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration relative to aryl bromide)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if used).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): For maximum oxygen removal, briefly bubble Argon through the stirred reaction mixture for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the consumption of the limiting reagent (typically the aryl bromide).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Al-Zoubi, R. M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry - An Asian Journal. [Link]
- Amatore, C., et al. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry.
-
Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44, 541-546. [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. [Link]
- D. G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
-
ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Shaw, B. M., et al. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. [Link]
-
Yale University. (2017). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar – A Digital Platform for Scholarly Publishing at Yale. [Link]
-
Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]
-
ResearchGate. How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. [Link]
-
ResearchGate. (2017). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. [Link]
-
Scite.ai. (2012). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Organic Syntheses. phenylacetylene. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
ResearchGate. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]
-
YouTube. (2020). Sonogashira Coupling /Hydroboration/Stereospecific Halogenation|GATE 2020 Problem Solved|ChemOrgChem. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
The Royal Society of Chemistry. (2021). Synthesis of phenylacetylene-d1. [Link]
-
ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
-
ResearchGate. (2023). Catalytic Reaction with Benzoic Acid Phenylacetylene in the Presence of Complex Catalysts. [Link]
-
MDPI. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. [Link]
Sources
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- 3. Sonogashira Coupling [organic-chemistry.org]
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- 5. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
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- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
preventing protodeboronation of 2-Phenylacetylene-1-boronic acid diisopropyl ester
Welcome to the technical support center for 2-Phenylacetylene-1-boronic acid diisopropyl ester. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges associated with the use of this versatile reagent, with a particular focus on preventing undesired protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of your work with this compound, this undesired side reaction converts your starting material into phenylacetylene. This process consumes your valuable reagent, leading to lower yields of the desired cross-coupled product and complicating the purification process by introducing a significant byproduct.[3] Alkynylboronic esters, like aryl and vinyl boronic esters, are susceptible to this decomposition pathway, particularly under the conditions required for many cross-coupling reactions.[4]
Q2: What are the primary factors that trigger the protodeboronation of my alkynylboronic ester?
A2: The propensity for protodeboronation is highly dependent on your specific reaction conditions.[1] The key factors include:
-
Base: The choice and concentration of the base are critical. Base-catalyzed protodeboronation is a well-documented pathway.[5]
-
Proton Source (Water): The presence of water or other protic sources in the reaction mixture can facilitate the protonolysis of the C-B bond.[3][6]
-
Temperature: Higher reaction temperatures can significantly accelerate the rate of protodeboronation, often more than the desired coupling reaction.[3][7]
-
pH: The overall pH of the reaction medium plays a crucial role in the stability of the boronic ester and its susceptibility to decomposition.[8][9]
Q3: Is the diisopropyl ester protecting group sufficient to prevent protodeboronation?
A3: While boronic esters are generally used to enhance stability compared to their corresponding boronic acids, the level of protection is not absolute and varies greatly with the esterifying diol.[2][10] Sterically hindered esters, such as the diisopropyl ester, can influence reactivity.[4] However, under basic conditions, especially in the presence of water, the ester can hydrolyze back to the more reactive boronic acid, thereby creating a pathway for protodeboronation.[2][11] Therefore, while helpful, the diisopropyl group alone is not a guarantee against this side reaction.
Q4: How should I properly store and handle this compound to ensure its stability?
A4: Proper storage and handling are the first line of defense against reagent degradation.
-
Storage: Store the reagent in a cool, dry, and dark place, preferably under an inert atmosphere (argon or nitrogen).[12][13] A freezer at -20°C is ideal.[14] Ensure the container is tightly sealed to prevent moisture ingress.
-
Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.[14] Handle the compound under an inert atmosphere whenever possible, using dry solvents and glassware.[6] Minimize its exposure to air and humidity.
Troubleshooting Guide: Overcoming Protodeboronation in Your Experiments
This section addresses specific issues you may encounter and provides a logical, step-by-step approach to resolving them.
Problem 1: Low or No Yield of Desired Cross-Coupled Product with Phenylacetylene as the Major Byproduct.
This is the classic symptom of significant protodeboronation. The catalytic cycle of your desired reaction is likely being outcompeted by the decomposition of your starting material.
The interplay between the desired Suzuki-Miyaura coupling and the undesired protodeboronation is a kinetic competition. Your goal is to accelerate the former while suppressing the latter.
Caption: Factors influencing reagent stability and experimental outcome.
-
Inert Atmosphere is Non-Negotiable: Always handle the solid reagent in a glovebox or under a positive pressure of an inert gas (argon or nitrogen). [13]2. Aliquot Strategy: Avoid repeatedly opening and closing the main stock bottle. When you receive a new bottle, it is best practice to aliquot it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to the atmosphere over time. 3. Temperature Discipline: Always allow the reagent container to fully equilibrate to room temperature before opening it. This prevents atmospheric water from condensing on the cold solid, which can initiate hydrolysis and subsequent decomposition. [14]4. Solvent Purity Check: Ensure that the solvents used to dissolve the boronic ester are truly anhydrous. Use freshly purified solvents for maximum reliability.
By implementing these rigorous handling and experimental protocols, you can significantly mitigate the risk of protodeboronation and achieve more consistent, high-yielding results in your synthetic endeavors.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh Research Explorer. [Link]
-
Protodeboronation. Organic Chemistry Portal. [Link]
-
Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]
-
For the pro's (Suzuki). Reddit. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
(PDF) Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. ResearchGate. [Link]
-
Effect of temperature on the thermodynamic properties, kinetic performance, and stability of polybutadiene-coated zirconia. PubMed. [Link]
-
Synergy between dynamic covalent boronic ester and boron–nitrogen coordination: strategy for self-healing polyurethane elastomers at room temperature with unprecedented mechanical properties. Materials Horizons (RSC Publishing). [Link]
-
Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. [Link]
-
Best practices for storing AM powders. CN Tech. [Link]
-
The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. ResearchGate. [Link]
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- 2. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Effect of temperature on the thermodynamic properties, kinetic performance, and stability of polybutadiene-coated zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
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- 14. avantiresearch.com [avantiresearch.com]
Technical Support Center: Suzuki Couplings with 2-Phenylacetylene-1-boronic acid diisopropyl ester
As a Senior Application Scientist, I've designed this technical support center to move beyond simple recipes and provide a deep, mechanistic understanding of the Suzuki-Miyaura reaction, specifically when using 2-Phenylacetylene-1-boronic acid diisopropyl ester. This guide is structured to help you diagnose issues, optimize conditions, and ultimately achieve higher yields and purity in your couplings.
This guide is divided into two main sections:
-
Troubleshooting Guide: A problem-oriented Q&A section to resolve specific experimental failures like low yield, side product formation, and reaction stalling.
-
Frequently Asked Questions (FAQs): Broader questions covering best practices, reagent stability, and core mechanistic principles.
Troubleshooting Guide
This section addresses the most common issues encountered when using alkynyl boronic esters in Suzuki couplings.
Q1: My reaction yield is very low or zero, and I'm recovering mostly starting material. What are the primary causes?
A1: A low or non-existent yield is typically traced back to one of three critical steps in the catalytic cycle: catalyst activation, oxidative addition, or transmetalation. Let's break down the potential failures:
-
Inactive Catalyst: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[1] This reduction can fail if the reaction conditions are not suitable or if oxidizing impurities like dissolved oxygen are present.
-
Inefficient Oxidative Addition: While less common with standard aryl bromides or iodides, highly electron-rich or sterically hindered aryl halides can be slow to react with the Pd(0) catalyst.[3][4]
-
Failed Transmetalation: This is a frequent bottleneck, especially with boronic esters. The transmetalation step requires the boronic ester to be activated by a base to form a more nucleophilic "ate" complex.[1] If the base is too weak, insoluble, or if the conditions are not optimal, this activation will not occur efficiently.[6][7]
-
Solution:
-
Base Choice: Switch to a stronger base. While K₂CO₃ can work, K₃PO₄ or Cs₂CO₃ are often more effective as they are more basic and can better facilitate the formation of the boronate species.[1][8] For highly sensitive substrates under anhydrous conditions, potassium trimethylsilanolate (TMSOK) can be exceptionally effective.[9]
-
Solvent System: Ensure your base has some solubility. Adding a small amount of water to solvents like dioxane or THF can sometimes help dissolve inorganic bases like K₃PO₄ and accelerate transmetalation.[4][10] However, be cautious, as excess water can promote unwanted side reactions (see Q3).
-
-
Below is a logical workflow to diagnose the root cause of low yield.
Q2: I'm observing significant homocoupling byproducts (phenyldiacetylene or biaryl). How can I minimize this?
A2: Homocoupling arises from two main pathways: the dimerization of your boronic ester (Glaser-type coupling for alkynes) or the reductive coupling of your aryl halide.
-
Boronic Ester Homocoupling: This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of the boronic acid derivative.[11]
-
Solution: The most critical step is rigorous deoxygenation of your reaction mixture and solvent. A common procedure is to bubble argon or nitrogen through the solvent for 30-60 minutes prior to adding the catalyst and reagents. Maintaining a positive pressure of inert gas is essential.[2]
-
-
Aryl Halide Homocoupling: This side reaction can occur under various conditions but is often linked to catalyst decomposition or reactions involving phosphine ligands.
-
Solution: Lowering the reaction temperature can sometimes reduce the rate of this side reaction relative to the desired cross-coupling. Additionally, ensuring a slight excess (1.1-1.2 equivalents) of the boronic ester can help ensure the oxidative addition product reacts preferentially in the cross-coupling pathway.
-
Q3: My starting boronic ester is decomposing, and I see byproducts from protodeboronation (i.e., phenylacetylene). What is causing this?
A3: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic ester group with a hydrogen atom.[12] Alkynyl boronic esters can be particularly susceptible.
-
Cause 1: Excess Water/Protic Solvents: While a small amount of water can aid in dissolving the base, excess water, especially when combined with a strong base and high temperatures, creates a harsh environment that promotes hydrolysis of the C-B bond.[13]
-
Cause 2: Harsh Basic Conditions: Strongly basic aqueous conditions can accelerate protodeboronation.[1]
-
Solutions:
-
Use Anhydrous Conditions: For highly sensitive substrates, switching to strictly anhydrous conditions is the best approach. Use a non-aqueous base like potassium trimethylsilanolate (TMSOK) or finely powdered, anhydrous K₃PO₄ in a dry solvent like toluene or 2-MeTHF.[9]
-
Milder Base: If anhydrous conditions are not feasible, consider a milder base like potassium fluoride (KF).
-
Lower Temperature: Run the reaction at the lowest temperature that provides a reasonable rate to minimize the rate of decomposition.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand system for coupling this compound?
A1: There is no single "best" system, as the optimal choice depends on the coupling partner (the aryl halide). However, here is a general guide moving from standard to more challenging substrates.
| Catalyst System | Target Substrate | Rationale & Comments |
| Pd(PPh₃)₄ | Aryl Iodides, Bromides (electron-neutral or -poor) | A reliable Pd(0) workhorse. Requires no pre-activation but can be sensitive to air. Good first choice for simple couplings.[1] |
| PdCl₂(dppf) | Aryl Bromides, Chlorides (good functional group tolerance) | A robust Pd(II) precatalyst. The dppf ligand is good for a broad range of substrates.[14] |
| Pd₂(dba)₃ + SPhos/XPhos | Sterically Hindered or Electron-Rich Aryl Chlorides/Bromides | Buchwald-Hartwig ligands (like SPhos) are bulky and electron-rich, dramatically accelerating both oxidative addition and reductive elimination, making them ideal for difficult couplings.[3][5] |
| (SPhos) Pd G4 | General Purpose, especially for challenging substrates | A pre-formed precatalyst that is air-stable and highly active upon heating. Simplifies reaction setup and provides high activity.[15] |
Q2: How do I choose the right base and solvent?
A2: The base and solvent work in concert to facilitate the crucial transmetalation step. The primary role of the base is to activate the boronic ester, making the organic group more nucleophilic and ready to transfer to the palladium center.[16][17]
| Base | Common Solvents | Use Case & Considerations |
| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O | A common, mild choice. Often requires some water for solubility and activity. May be too weak for challenging couplings.[2][8] |
| K₃PO₄ | Dioxane, THF, Toluene (often with a little H₂O) | A stronger inorganic base. Generally provides faster rates and higher yields than carbonates. A very common and effective choice.[3][18] |
| Cs₂CO₃ | Dioxane, Toluene | A very strong and soluble inorganic base. Excellent for difficult couplings but more expensive.[1] |
| KF | THF, Dioxane | A milder base that can be effective, particularly when trying to avoid protodeboronation of sensitive substrates. |
| TMSOK | THF, 2-MeTHF (Anhydrous) | A strong, non-aqueous base. Ideal for substrates prone to hydrolysis or protodeboronation. Requires strictly anhydrous conditions.[9] |
Solvents like dioxane, THF, and toluene are generally preferred for their ability to dissolve the organometallic intermediates and for their suitable boiling points.[11][19] The choice often comes down to empirical screening for a specific substrate pair.
Q3: How should I handle and store this compound?
A3: While boronic esters are significantly more stable to air and chromatography than their corresponding boronic acids, they are not indefinitely stable, especially to moisture.[20] The diisopropyl ester can slowly hydrolyze back to the boronic acid and isopropanol.
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer.
-
Handling: When weighing and dispensing the reagent, do so quickly and in a dry environment if possible. Avoid prolonged exposure to humid air.
Q4: Can you explain the catalytic cycle and the specific role of the boronic ester?
A4: The Suzuki-Miyaura coupling follows a well-defined catalytic cycle. Critically, modern mechanistic studies have shown that boronic esters like yours can participate directly in the cycle without prior hydrolysis to the boronic acid.[6][7][21][22][23]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[24]
-
Transmetalation: The base activates your this compound (R²-B(OⁱPr)₂) to form an anionic boronate complex. This "ate" complex is nucleophilic enough to transfer the phenylacetylene group to the Pd(II) center, displacing the halide.[6][13]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond of your product and regenerating the Pd(0) catalyst, which re-enters the cycle.[24]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This is a robust starting point for many aryl bromide/iodide partners.
-
Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., PdCl₂(dppf), 2 mol%) and degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated heating block (e.g., 80-100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Anhydrous Protocol for Sensitive Substrates
This protocol is designed to minimize protodeboronation and other hydrolytic side reactions.
-
Vial Preparation: In a glovebox or under a strong counterflow of argon, add the aryl halide (1.0 equiv), this compound (1.2 equiv), potassium trimethylsilanolate (TMSOK, 2.0 equiv), and the palladium precatalyst (e.g., (SPhos) Pd G4, 1-2 mol%) to an oven-dried vial with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 2-MeTHF or toluene, ~0.1 M) via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated block (60-100 °C). Stir until completion as monitored by LC-MS.
-
Workup & Purification: Follow steps 5 and 6 from the general protocol. The quench and workup can be performed on the benchtop after the reaction is complete.
References
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Lima, C., Rodrigues, A. S. M. C., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]
-
C. Lima, Ana S M C Rodrigues, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
Ramgren, S. D., & Miller, S. J. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]
-
Chemistry Channel. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Aggarwal, V. K., et al. (2011). Enantiospecific Alkynylation of Alkylboronic Esters. Angewandte Chemie International Edition. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
-
Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [Link]
-
Le, C. M., & Organ, M. G. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]
-
Bykov, A. V., et al. (2015). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. AGRIS. [Link]
-
ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Sherwood, J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Sci-Hub. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [Link]
-
Reddit. (2020). Alkynes in Suzuki couplings. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
Reddit. (2023). Troubleshooting a Miyaura borylation. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. (2019). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. aidic.it [aidic.it]
- 11. Yoneda Labs [yonedalabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 22. Sci-Hub: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [sci-hub.se]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
Technical Support Center: Navigating the Challenges of 2-Phenylacetylene-1-boronic acid diisopropyl ester
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Phenylacetylene-1-boronic acid diisopropyl ester. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the unique reactivity challenges associated with this sterically hindered and electronically distinct reagent in cross-coupling reactions.
Introduction: Understanding the Reactivity Profile
This compound is a valuable building block for introducing the phenylacetylene moiety into complex molecules, a common motif in medicinal chemistry and materials science. However, its diisopropyl ester group, while conferring stability, also introduces significant steric bulk around the boron center. This steric hindrance can impede the crucial transmetalation step in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, leading to low yields or failed reactions.[1][2] This guide provides field-proven insights and protocols to enhance the reactivity of this challenging substrate.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causality and offering targeted solutions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in very low to no product yield. What are the primary factors to investigate?
A1: Low reactivity in this system is most often linked to an inefficient transmetalation step, which is the transfer of the phenylacetylene group from the boron ester to the palladium catalyst.[1][3] The bulky diisopropyl ester groups sterically hinder the approach of the palladium complex.
Initial Checks & Core Solutions:
-
Catalyst and Ligand Choice: The selection of the palladium precatalyst and, more importantly, the ligand is critical for accommodating sterically demanding substrates.
-
Expertise & Experience: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Electron-rich, bulky monodentate phosphine ligands, such as those from the Buchwald ligand family (e.g., SPhos, XPhos, RuPhos), are designed to accelerate both the oxidative addition and the reductive elimination steps, while also creating a more accessible palladium center for transmetalation.[2]
-
Recommendation: Switch to a modern palladium precatalyst-ligand system. For instance, using a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3) can be highly effective.[4]
-
-
Base Selection and Activation: The base is not merely a stoichiometric reagent; it plays a pivotal role in activating the boronic ester to form a more nucleophilic "ate" complex, which is the species that undergoes transmetalation.[2]
-
Trustworthiness: For sterically hindered boronic esters, strong bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[2] The choice of base is also solvent-dependent; for instance, K₃PO₄ is often used in ethereal solvents like dioxane or THF, sometimes with a small amount of water to aid solubility and facilitate boronate formation.[2]
-
Anhydrous Conditions: For highly sensitive substrates prone to protodeboronation, strictly anhydrous conditions with a soluble, strong base like potassium trimethylsilanolate (TMSOK) in an ethereal solvent like THF can dramatically increase reaction rates and yields.[5][6]
-
-
Solvent and Temperature:
-
Causality: The solvent influences the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or toluene are standard. The addition of water (e.g., dioxane/water 4:1) can sometimes be beneficial for dissolving the base and promoting the formation of the active boronate species.[2]
-
Optimization: Increasing the reaction temperature (typically 80-110 °C) can provide the necessary energy to overcome the activation barrier for transmetalation with a hindered substrate.[2]
-
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for diagnosing low yields.
Q2: I am observing significant amounts of a side product that appears to be protodeboronated starting material (phenylacetylene). How can I minimize this?
A2: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a common side reaction for boronic acids and esters, particularly under harsh basic conditions or at elevated temperatures in the presence of a proton source (like water).[2][7]
Solutions to Mitigate Protodeboronation:
-
Use a Milder or Non-Aqueous Base System:
-
Expertise & Experience: While a strong base is needed for activation, an overly harsh aqueous base can accelerate protodeboronation. If this side reaction is dominant, consider switching to anhydrous conditions.
-
Protocol: Employ potassium trimethylsilanolate (TMSOK) in anhydrous THF or dioxane. TMSOK is highly effective at promoting transmetalation from boronic esters without introducing water, which is the primary proton source for protodeboronation.[5][6]
-
-
Protect the Boronic Acid Functionality:
-
Authoritative Grounding: While you are starting with an ester, which is more stable than the corresponding acid, further stabilization is possible. For particularly challenging cases, conversion to a potassium trifluoroborate salt (-BF₃K) can increase stability and resistance to protodeboronation.[8] These salts can often be used directly in coupling reactions.
-
-
Control Reaction Temperature and Time:
-
Causality: Protodeboronation is often kinetically slower than the desired cross-coupling but is favored at higher temperatures over extended periods.
-
Optimization: Run the reaction at the lowest temperature that still provides a reasonable rate for the main reaction. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Q3: My reaction is producing homocoupled product from the boronic ester (1,4-diphenylbuta-1,3-diyne). What causes this and how can I prevent it?
A3: Homocoupling of the boronic ester is typically caused by the presence of oxygen in the reaction mixture.[7][9] Oxygen can lead to oxidative processes that result in the coupling of two boronic ester molecules.
Preventative Measures:
-
Rigorous Degassing:
-
Trustworthiness: This is the most critical factor. Ensure your solvent is thoroughly degassed before use. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes can also work.
-
Protocol: Assemble your reaction vessel, add the solid reagents, and then purge the vessel with an inert gas for several minutes before adding the degassed solvent via syringe. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Use of an Active Pd(0) Source:
-
Causality: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, side reactions can occur. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that rapidly generates Pd(0) can minimize this issue.[2][7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Can this compound be used in Sonogashira couplings?
A1: While traditionally, Sonogashira couplings involve the reaction of a terminal alkyne with an aryl or vinyl halide, there are modern variations that utilize boronic acids or esters as the alkyne source in a "Sonogashira-type" coupling. These reactions are typically copper-catalyzed and may or may not require a palladium co-catalyst.[10][11] The reaction would involve coupling the phenylacetylene boronic ester with an organic halide. Success will depend heavily on optimizing the catalyst system (e.g., CuI with a ligand like 1,10-phenanthroline) and reaction conditions.[10][11]
Q2: What is the best way to store and handle this compound?
A2: Like most boronic esters, it should be stored in a cool, dry place under an inert atmosphere (argon or nitrogen) to prevent hydrolysis and degradation. It is generally more stable than the corresponding boronic acid but should still be handled with care.[9]
Q3: Is it necessary to hydrolyze the diisopropyl ester to the boronic acid before the reaction?
A3: No, it is generally not necessary and may be counterproductive. Mechanistic studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis.[1][5][12] In fact, using the ester form often provides greater stability and can lead to faster reaction rates under the right conditions, especially anhydrous ones.[5][6]
Part 3: Optimized Protocols and Data
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (Anhydrous/High-Reactivity) |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | P(t-Bu)₃ Pd G3 (1-2 mol%) |
| Ligand | (Included in precatalyst) | (Included in precatalyst) |
| Base | K₃PO₄ (2.0-3.0 equiv) | TMSOK (1.4-2.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Anhydrous THF or 2-MeTHF |
| Temperature | 80 - 110 °C | 23 - 60 °C |
| Concentration | 0.1 - 0.2 M | 0.2 M |
| Notes | Good starting point for most aryl halides. | Recommended for challenging substrates or when protodeboronation is an issue.[6] |
Experimental Protocol: High-Reactivity Anhydrous Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for challenging boronic esters and is designed to maximize reactivity.[6]
-
Vial Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the palladium precatalyst (e.g., P(t-Bu)₃ Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add anhydrous THF (to achieve a concentration of 0.2 M with respect to the limiting reagent) via syringe.
-
Base Addition: In a separate vial, dissolve potassium trimethylsilanolate (TMSOK, 1.4 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mechanism Visualization: The Role of the Base in Activation
Caption: Formation of the nucleophilic 'ate' complex.
References
- Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. PMC - NIH.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society.
- Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents. PMC.
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing).
- Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
- Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration.
- Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetal
- A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Boron–Ligand Cooperation: The Concept and Applic
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
- Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science (RSC Publishing).
- Internal and External Catalysis in Boronic Ester Networks. PMC - NIH.
- The substrate scope study on Cu‐catalyzed Sonogashira coupling of...
- Copper‐Catalyzed Base‐free Protocol for the Sonogashira‐type Coupling of Phenylacetylenes with Boronic Acid Derivatives under Air.
- Oxidative Sonogashira cross-coupling of phenylboronic acid and...
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira coupling reaction of aryl halides with phenylacetylene.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 2-Phenylacetylene-1-boronic acid diisopropyl ester Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of products derived from reactions involving 2-Phenylacetylene-1-boronic acid diisopropyl ester. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the common challenges encountered during product purification.
Introduction: The Unique Challenges of Purifying Diarylacetylenes
This compound is a valuable reagent for synthesizing diarylacetylenes and other conjugated systems via Suzuki-Miyaura and Sonogashira cross-coupling reactions. While these reactions are powerful, the purification of their products can be non-trivial. The linear, often non-polar nature of the desired products, coupled with the potential for specific side reactions, necessitates a well-thought-out purification strategy. This guide is structured to address these challenges head-on, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own work.
Troubleshooting Guide: From Crude Mixture to Pure Product
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the purification process.
Issue 1: My crude NMR shows a complex mixture of products. What are the likely culprits?
When analyzing the crude reaction mixture from a Suzuki-Moyaura or Sonogashira coupling with this compound, you may observe several signals beyond your desired product. Understanding the origin of these byproducts is the first step toward effective removal.
Common Byproducts and Their Identification:
-
Homocoupling of the Boronic Ester: You may observe a symmetrical biphenylacetylene derivative. This arises from the oxidative coupling of two molecules of the this compound.[1][2] This side reaction is often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[3]
-
Dehalogenated Starting Material: The aryl halide starting material may be reduced to the corresponding arene. This is a common side reaction in many palladium-catalyzed couplings.[1]
-
Protodeboronation/Hydrolysis of the Boronic Ester: The C-B bond of the boronic ester can be cleaved, resulting in the formation of phenylacetylene. This is particularly prevalent with strong bases and the presence of water.[1] The diisopropyl ester can also hydrolyze to the corresponding boronic acid, which may or may not be the active species in the catalytic cycle.[4]
-
Unreacted Starting Materials: Residual aryl halide and the boronic ester or its hydrolyzed form may be present.
-
Palladium Catalyst Residues: These can complicate NMR analysis and are often visible as fine black particles (palladium black).[1]
Issue 2: I'm struggling to separate my desired diarylacetylene product from the homocoupled byproduct by column chromatography. What can I do?
The homocoupled byproduct is often of similar polarity to the desired product, making separation by standard silica gel chromatography challenging.
Troubleshooting Strategies:
-
Optimize Your Solvent System:
-
Use a Less Polar Eluent: Start with a very non-polar solvent system (e.g., hexane or heptane with a very small percentage of ethyl acetate or dichloromethane) and perform a gradient elution.[5] The small difference in polarity between your product and the more symmetrical homocoupled byproduct can sometimes be exploited with a shallow gradient.
-
Consider a Different Solvent System: Toluene or benzene (with appropriate safety precautions) as a component of the mobile phase can sometimes offer different selectivity for aromatic compounds compared to standard hexane/ethyl acetate systems.[6]
-
-
Switch Your Stationary Phase:
-
Deactivated Silica Gel: Boronic esters and some boronic acids can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column.[6] Pre-treating the silica gel with a base like triethylamine can mitigate this.
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of acid-sensitive compounds.
-
-
Consider Recrystallization:
-
If your product is a solid, recrystallization is often more effective than chromatography for removing closely related impurities.[7][8] The more ordered crystal lattice of your desired product can exclude the homocoupled byproduct. Experiment with different solvent systems, such as ethanol, or a two-solvent system like hexane/acetone or hexane/ethyl acetate.[9]
-
Issue 3: My purified product is still contaminated with palladium.
Residual palladium is a common issue and can be detrimental to downstream applications, especially in drug development.
Methods for Palladium Removal:
-
Filtration through Celite® or Silica: After the reaction, filtering the crude mixture through a plug of Celite® or silica gel can remove a significant portion of the precipitated palladium catalyst.[7]
-
Aqueous Workup with Chelating Agents: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove soluble palladium species.
-
Use of Scavengers: If trace amounts of palladium persist, consider using a scavenger resin. These are commercially available materials with functional groups (e.g., thiols) that bind tightly to palladium, allowing for its removal by filtration.
Frequently Asked Questions (FAQs)
Q1: Should I use column chromatography or recrystallization to purify my diarylacetylene product?
A1: The choice depends on the nature of your product and the impurities present.
| Purification Method | Advantages | Disadvantages | Best For |
| Column Chromatography | Versatile for a wide range of compounds (oils and solids). Good for separating compounds with different polarities. | Can be time-consuming and require large volumes of solvent. Potential for product decomposition on acidic silica gel. Less effective for separating isomers or compounds with very similar polarity.[7][10] | Purifying oily products or when impurities have significantly different polarities from the desired product. |
| Recrystallization | Can yield very high purity material, especially after multiple recrystallizations.[10] Cost-effective for large-scale purifications.[11] | Only applicable to solid products. Product loss in the mother liquor can reduce yield. Finding a suitable solvent system can require experimentation.[9][12] | Purifying solid products, especially for removing small amounts of closely related impurities like homocoupled byproducts. |
Q2: How can I monitor the progress of my reaction and the effectiveness of my purification by TLC?
A2: Monitoring your reaction by Thin Layer Chromatography (TLC) is crucial. However, boronic acids and esters can be difficult to visualize as they often lack a strong UV chromophore.
-
Standard Visualization: Use a UV lamp (254 nm) to visualize aromatic compounds.
-
Staining for Boronic Acids: A specific stain can be used to visualize boronic acids and their esters. A solution of alizarin can be used to stain the TLC plate, which will show boronic acid-containing compounds as brightly fluorescent spots under 366 nm UV light. This is particularly useful for tracking the consumption of your starting boronic ester.
Q3: My Suzuki-Miyaura reaction with this compound is sluggish and gives a low yield. What should I check first?
A3: Low yields in Suzuki-Miyaura couplings can often be traced back to a few key factors:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic ester and decomposition of the catalyst.[3] Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Base and Solvent Choice: The base is crucial for activating the boronic ester for transmetalation. The choice of base and solvent are often linked. Ensure your base is of high purity and dry if running anhydrous reactions.
-
Hydrolysis of the Boronic Ester: While some hydrolysis to the boronic acid may be necessary for the catalytic cycle, excessive water and a strong base can lead to protodeboronation, reducing the amount of active coupling partner.[1][4] The use of hindered esters like the diisopropyl ester may allow for direct transmetalation without prior hydrolysis under certain conditions.
Experimental Protocols
Protocol 1: Purification of a Diarylacetylene by Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific product.
-
Sample Preparation: After an aqueous workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Column Packing:
-
Loading the Sample:
-
Adsorb the dissolved crude product onto a small amount of silica gel by removing the solvent under reduced pressure.
-
Carefully add the dried, silica-adsorbed sample to the top of the packed column.[14]
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate). A shallow gradient is often key for separating closely related compounds.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification of a Solid Diarylacetylene by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which your product is soluble when hot but sparingly soluble when cold.[9][12] Common choices include ethanol, ethyl acetate/hexane, or toluene/hexane.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.[12]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[12][15]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Troubleshooting Logic for Purification
Caption: A decision tree for troubleshooting the purification of diarylacetylenes.
Common Byproducts in Suzuki-Miyaura Coupling
Caption: Common byproducts in Suzuki-Miyaura reactions of this compound.
References
-
Quora. (2017). Are there cases in which column chromatography is preferable to recrystallisation? [Online] Available at: [Link]
-
Quora. (2017). Column Chromatography is capable of yielding extremely pure substances. What accounts for this? [Online] Available at: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]
-
Brainly. (2024). Why is recrystallization better for large amounts than column chromatography? [Online] Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization and Crystallization. [Online] Available at: [Link]
-
ResearchGate. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Online] Available at: [Link]
-
National Institutes of Health. (2019). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Online] Available at: [Link]
-
The Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Online] Available at: [Link]
-
University of Kwazulu-Natal. SOP: FLASH CHROMATOGRAPHY. [Online] Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Online] Available at: [Link]
-
Columbia University. Column chromatography. [Online] Available at: [Link]
-
Organic Syntheses. (2025). is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). [Online] Available at: [Link]
-
Sci-Hub. (2011). Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. [Online] Available at: [Link]
-
ResearchGate. (2016). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Online] Available at: [Link]
-
Sci-Hub. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Online] Available at: [Link]
-
Massachusetts Institute of Technology OpenCourseWare. Two-Solvent Recrystallization Guide. [Online] Available at: [Link]
-
University of York, Chemistry Teaching Labs. Single-solvent recrystallisation. [Online] Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online] Available at: [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Online] Available at: [Link]
-
National Institutes of Health. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Online] Available at: [Link]
-
Ordom, G. How to set-up a flash chromatography silica column and actually succeed at separation. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2025). Running a flash column. [Online] Available at: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Online] Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Crystallization Solvents.pdf. [Online] Available at: [Link]
-
Figshare. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Online] Available at: [Link]
-
National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Online] Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Search Results. [Online] Available at: [Link]
-
Nobel Prize. (2010). Akira Suzuki - Nobel Lecture. [Online] Available at: [Link]
-
ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. [Online] Available at: [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Online] Available at: [Link]
-
MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. [Online] Available at: [Link]
-
ResearchGate. (2020). The substrate scope study on Cu‐catalyzed Sonogashira coupling of.... [Online] Available at: [Link]
-
Semantic Scholar. (2001). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Online] Available at: [Link]
-
PubMed. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. [Online] Available at: [Link]
-
ResearchGate. (2008). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Online] Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. quora.com [quora.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. quora.com [quora.com]
- 11. brainly.com [brainly.com]
- 12. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Poisoning in 2-Phenylacetylene-1-boronic Acid Diisopropyl Ester Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning and other challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 2-phenylacetylene-1-boronic acid diisopropyl ester.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds.[1] However, the use of specific substrates, such as alkynyl boronic esters, can introduce unique challenges that may lead to low yields, reaction stalling, or complete failure. This guide will provide a structured approach to identifying and resolving common issues, with a focus on the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving me a low or no yield. What are the most common initial checks?
A1: When a Suzuki-Miyaura reaction fails, a systematic check of the basics is the first step.[2]
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative homocoupling of your boronic ester and can also damage the phosphine ligands and the palladium catalyst.[2]
-
Solvent and Reagent Quality: Use anhydrous, degassed solvents. Trace water can lead to protodeboronation of your starting material. Ensure the purity of your aryl halide and base.
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(0) sources, can degrade over time. Use a freshly opened bottle or a reliable batch of catalyst. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.
-
Base Selection and Solubility: The choice of base is critical. It plays a role in the activation of the boronic ester for transmetalation.[3] Ensure your chosen base is sufficiently soluble in the reaction medium. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4]
Q2: I am observing a significant amount of a byproduct that appears to be the dimer of my alkynyl boronic ester. What is causing this homocoupling?
A2: The formation of a symmetrical biaryl (in this case, a diyne) from the boronic ester is known as oxidative homocoupling. This is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[5] The mechanism involves the palladium(II) species, which can occur if your Pd(0) catalyst is oxidized or if you are using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[6] To minimize homocoupling, ensure thorough degassing of your reaction mixture and maintain a strict inert atmosphere.
Q3: Could the alkyne functionality in my this compound be inhibiting the palladium catalyst?
A3: Yes, this is a valid concern. While alkynes are the desired coupling partners, they can also interact with the palladium center in ways that are non-productive for the catalytic cycle. Terminal alkynes, in particular, can undergo side reactions like oligomerization or form stable palladium-alkynyl complexes that are slow to participate in reductive elimination. This can effectively sequester the catalyst and stall the reaction. Careful selection of ligands and reaction conditions is crucial to favor the desired cross-coupling pathway.
Q4: Is the diisopropyl boronate ester protecting group the best choice for this reaction?
A4: The choice of the boronic acid protecting group can significantly impact the reaction. Diisopropyl boronate esters are known to be able to transmetalate directly without prior hydrolysis. However, their steric bulk can sometimes slow down the transmetalation step compared to less hindered esters.[7] For challenging couplings, it might be worth considering other boronic esters like pinacol esters, or more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates, which can offer different stability and reactivity profiles.[8][9]
Troubleshooting Guide: From Symptoms to Solutions
This section provides a more detailed breakdown of potential problems, their underlying causes, and actionable solutions.
Problem 1: Reaction Stalls at Low Conversion
| Potential Cause | Explanation | Recommended Solution(s) |
| Catalyst Deactivation (Poisoning) | Impurities in starting materials or solvents (e.g., sulfur compounds, excess cyanide) can irreversibly bind to the palladium catalyst.[10] The alkyne substrate itself or its oligomerization byproducts could also be acting as inhibitors. | - Purify all starting materials (recrystallization, chromatography).- Use high-purity, anhydrous, and degassed solvents.- Consider using a more robust ligand that can better protect the palladium center (e.g., bulky, electron-rich phosphines like SPhos or XPhos).[4] |
| Ligand Degradation | Phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides which are poor ligands for palladium. | - Handle ligands in a glovebox or under a strong stream of inert gas.- Use freshly opened or properly stored ligands. |
| Insufficient Base Strength or Solubility | The base is crucial for activating the boronic ester. If the base is too weak or not soluble enough, the transmetalation step will be slow or may not occur at all.[3] | - Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).- Consider using a phase-transfer catalyst if you are in a biphasic system. |
| Protodeboronation of the Alkynyl Boronic Ester | The C-B bond of the alkynyl boronic ester can be cleaved by trace amounts of water or protic solvents, especially under basic conditions, leading to the formation of phenylacetylene and reducing the concentration of your nucleophile. | - Use rigorously dried solvents and reagents.- Consider using a more stable boronic acid derivative like a MIDA ester or an organotrifluoroborate.[8][9] |
Problem 2: Formation of Significant Side Products
| Side Product Observed | Potential Cause | Recommended Solution(s) |
| Homocoupling of Alkynyl Boronic Ester | Presence of oxygen leading to oxidative dimerization. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[5][6] | - Ensure thorough degassing of the reaction mixture (e.g., freeze-pump-thaw cycles).- Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or ensure your Pd(II) precatalyst is effectively reduced. |
| Homocoupling of Aryl Halide | This is less common but can occur, particularly with electron-rich aryl halides. | - Optimize the stoichiometry of your reagents. An excess of the boronic ester can sometimes suppress this side reaction. |
| Phenylacetylene (from Protodeboronation) | Cleavage of the C-B bond by protic impurities. | - Rigorously dry all reagents and solvents.- Minimize reaction time if possible. |
| Oligomers/Polymers of Phenylacetylene | Palladium can catalyze the oligomerization of terminal alkynes, especially at higher temperatures or concentrations. | - Lower the reaction temperature.- Use a more sterically hindered ligand to disfavor alkyne oligomerization. |
Visualizing the Problem: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding Suzuki-Miyaura coupling with this compound.
Caption: A decision-making workflow for troubleshooting common issues.
The Catalytic Cycle and Points of Failure
Understanding the catalytic cycle is key to diagnosing problems. The alkyne moiety can potentially interfere at multiple stages.
Caption: The Suzuki-Miyaura cycle with potential failure points for alkynyl boronic esters.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This is a general starting point; optimization will likely be necessary.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen at least three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if not using a pre-formed complex, maintain an appropriate Pd:ligand ratio, often 1:2 to 1:4).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a More Stable Diethanolamine (DABO) Boronate Ester
If protodeboronation is a persistent issue, converting the boronic ester to a more stable DABO boronate may be beneficial.[11]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A precipitate will typically form. Continue stirring for 15-30 minutes.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This DABO boronate can now be used in the Suzuki-Miyaura coupling, often with a protic co-solvent to facilitate the release of the active boronic acid in situ.[11]
References
- Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 21(1), 111-116.
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Darzi, E. R., White, B. M., Loventhal, L. K., Zakharov, L. N., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106–3114.
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Oro, L. A., & Claver, C. (Eds.). (2008). Homo- and Cross-Coupling of Phenylacetylenes and α‑Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride.
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- Morken, J. P., & coworkers. (2014). Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction. Science, 344(6181), 286-289.
- Oro, L. A., & Claver, C. (Eds.). (2024). and Cross-Coupling of Phenylacetylenes and α-Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2009(11), 1747-1750.
- Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.
- Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275-86.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiospecific Alkynylation of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Diarylacetylenes: Suzuki Coupling of 2-Phenylacetylene-1-boronic acid diisopropyl ester versus Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
The construction of the C(sp)-C(sp²) bond to form diarylacetylenes is a cornerstone in the synthesis of a vast array of functional materials, pharmaceuticals, and complex organic molecules. These motifs are prevalent in natural products and are key building blocks in medicinal chemistry. This guide provides an in-depth technical comparison of two prominent methods for achieving this transformation: the Suzuki-Miyaura coupling utilizing 2-phenylacetylene-1-boronic acid diisopropyl ester and the well-established Sonogashira coupling of terminal alkynes.
The Reagents: A Tale of Stability and Reactivity
This compound emerges as a compelling alternative to more traditional organoboron reagents. Boronic esters, in general, offer enhanced stability compared to their corresponding boronic acids, making them easier to handle, purify, and store for extended periods. This robustness is particularly advantageous in multi-step syntheses and high-throughput screening applications where reagent stability is paramount. The diisopropyl ester functionality provides a good balance of steric bulk and electronic properties, influencing its reactivity in the catalytic cycle. While boronic acids are often perceived as more reactive due to the electron-withdrawing nature of the hydroxyl groups, recent studies have shown that boronic esters can participate directly in the transmetalation step without prior hydrolysis, and in some cases, can lead to significant rate enhancements.[1]
In contrast, the Sonogashira coupling employs a terminal alkyne, such as phenylacetylene, directly. This method has been a workhorse in organic synthesis for decades due to its reliability and broad substrate scope.[2] However, the Sonogashira reaction typically requires a copper co-catalyst, which can sometimes lead to undesired side reactions, such as alkyne homocoupling (Glaser coupling), and introduces concerns about residual copper in the final product, a critical consideration in pharmaceutical applications.[3]
Performance Comparison: Suzuki vs. Sonogashira
The choice between the Suzuki coupling of an alkynylboronic ester and the Sonogashira coupling often depends on the specific substrate, desired functional group tolerance, and process safety considerations. Below is a comparative analysis of their performance in the synthesis of diarylacetylenes.
| Feature | Suzuki Coupling of this compound | Sonogashira Coupling of Phenylacetylene |
| Reagent Stability | High (crystalline solid, less prone to decomposition) | Moderate (liquid, can be volatile and prone to polymerization) |
| Reaction Conditions | Generally mild, but can require elevated temperatures. | Typically mild, often at room temperature.[4] |
| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base. | Palladium catalyst and a copper(I) co-catalyst (can be copper-free).[2][3] |
| Base | Wide range of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Typically an amine base (e.g., triethylamine, diisopropylamine).[3] |
| Substrate Scope | Broad, tolerant of many functional groups. | Broad, but can be sensitive to certain functional groups. |
| Key Advantages | Avoids copper co-catalyst, stable and easy-to-handle boron reagent. | Utilizes readily available terminal alkynes directly. |
| Potential Drawbacks | Requires synthesis of the boronic ester, potential for protodeboronation. | Potential for alkyne homocoupling, requires careful handling of terminal alkyne. |
Table 1: Comparative Yields for the Synthesis of 1-methoxy-4-(phenylethynyl)benzene
To provide a more quantitative comparison, the following table presents representative yields for the synthesis of 1-methoxy-4-(phenylethynyl)benzene from 4-iodoanisole using both methods.
| Method | Aryl Halide | Alkyne Source | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | 4-Iodoanisole | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Dioxane | 80 | 12 | ~85-95 (estimated) | Representative |
| Sonogashira Coupling | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%) | Et₃N | THF | RT | 2 | 92 | [5] |
Note: The yield for the Suzuki coupling is an estimated range based on typical yields for similar alkynylboronate couplings, as a direct literature report for this specific combination was not available.
Experimental Workflows and Mechanistic Insights
The successful execution of both coupling reactions hinges on a well-defined experimental workflow and an understanding of the underlying catalytic cycles.
Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for a Sonogashira coupling experiment.
The Sonogashira reaction proceeds through two interconnected catalytic cycles. [4]The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The amine base serves to deprotonate the terminal alkyne and neutralize the generated hydrohalic acid. [3]
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative diarylacetylene, 1-methoxy-4-(phenylethynyl)benzene.
Protocol 1: Suzuki Coupling of this compound with 4-Iodoanisole (Representative Protocol)
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
This compound (1.2 mmol, 310 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
1,4-Dioxane (5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-iodoanisole (234 mg), this compound (310 mg), and potassium carbonate (276 mg).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add 1,4-dioxane (5 mL) via syringe.
-
Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (35 mg).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired diarylacetylene.
Protocol 2: Sonogashira Coupling of Phenylacetylene with 4-Iodoanisole
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.05 mmol, 35 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-iodoanisole (234 mg).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add triethylamine (5 mL) and phenylacetylene (132 µL) via syringe.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Under a positive pressure of argon, add bis(triphenylphosphine)palladium(II) chloride (35 mg) and copper(I) iodide (9.5 mg).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-methoxy-4-(phenylethynyl)benzene. [5]
Conclusion and Future Perspectives
Both the Suzuki-Miyaura coupling of this compound and the Sonogashira coupling are powerful and versatile methods for the synthesis of diarylacetylenes. The choice of method will be dictated by the specific requirements of the synthesis, including substrate availability, functional group tolerance, and process safety and purity requirements.
The Suzuki coupling with the air- and moisture-stable alkynylboronic ester offers significant advantages in terms of reagent handling and the avoidance of a copper co-catalyst, which is particularly relevant for applications in drug discovery and development where metal contamination is a major concern. As catalyst systems for Suzuki couplings continue to evolve, with increasingly active and robust ligands, the utility of alkynylboronic esters is likely to expand further.
The Sonogashira reaction, with its long-standing history of reliability and the direct use of terminal alkynes, will undoubtedly remain a go-to method for many synthetic chemists. The development of copper-free Sonogashira protocols is an active area of research that aims to address one of its main drawbacks.
Ultimately, a thorough understanding of the nuances of both methodologies will empower researchers to make informed decisions and select the optimal synthetic route for their target diarylacetylene-containing molecules.
References
- Satoru, H., Katsuya, S., Hiroki, K., & Hiroshi, S. (2011). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling.
- (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126.
- (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21, S124-S126.
- He, G., Chen, F., & Song, Y. (2010). Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. Molecules, 15(1), 335-347.
- (2020). Boronic acid scope in the Pd-catalyzed cross-coupling of Pfp esters. Conditions.
- (2013). Suzuki Cross-Coupling Reaction of Halides and Boronic Acid a.
- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Castanet, A.-S., Colobert, F., & Schlama, T. (2000). Suzuki-Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Organic Letters, 2(22), 3559-3561.
- (2025). Pd-Catalyzed Cross-Coupling of Alkylbisboronic Esters. ChemistryOpen.
- Sereda, G., & Rajpara, V. (2007). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. The Journal of Organic Chemistry, 72(20), 7733-7741.
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Hajipour, A. R., & Khorsandi, Z. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research, 4(2), 132-139.
- Al-Amin, M., & Reiser, O. (2016). Coupling Reactions Between C(sp2) and C(sp) Carbon Centers. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-52). Elsevier.
- Hajipour, A. R., & Khorsandi, Z. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research, 4(2), 132-139.
- Hiroto, S., Suzuki, K., Kamiya, H., & Shinokubo, H. (2011). ChemInform Abstract: Synthetic Protocol for Diarylethenes Through Suzuki—Miyaura Coupling. ChemInform, 42(44).
- Gholinejad, M., & Mohammadi, R. (2023). Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. ACS Omega, 8(18), 16301-16313.
- (2018). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction.
- Grygorenko, O. O., & Hryshchuk, O. V. (2020). Cyclopropylation of heterocyclic cores using cyclopropylboronic derivatives (microreview). Chemistry of Heterocyclic Compounds, 56(9), 1083-1085.
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- 1. Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives [organic-chemistry.org]
- 3. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Analysis of 2-Phenylacetylene-1-boronic acid diisopropyl ester and its Reaction Products
Introduction
In the landscape of modern synthetic chemistry, alkynylboronic esters have emerged as exceptionally versatile building blocks. Among these, 2-Phenylacetylene-1-boronic acid diisopropyl ester stands out as a key reagent for the construction of complex molecular architectures, particularly in the synthesis of conjugated enynes and arylalkynes. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a powerful alternative to the traditional Sonogashira reaction, often with milder conditions and broader functional group tolerance.[1]
The success of any synthetic endeavor hinges on the unambiguous characterization of both starting materials and products. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, offering a detailed roadmap of molecular structure. This guide provides an in-depth comparison of the NMR spectra of this compound and its key reaction products. We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for interpreting spectral data, empowering researchers to confidently assess the outcomes of their reactions.
NMR Spectroscopic Profile of the Starting Material
A thorough understanding of the starting material's NMR signature is the essential baseline for any reaction analysis. The structure of this compound contains three key fragments: the phenyl group, the alkyne linker, and the diisopropyl boronic ester moiety. Each provides a distinct set of signals in the NMR spectrum.
This compound
-
Molecular Formula: C₁₄H₁₉BO₂
-
Molecular Weight: 230.11 g/mol
-
CAS: 121021-26-9[2]
Expected NMR Data:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹¹B NMR (ppm) | Justification & Key Features |
| Phenyl-H (ortho) | ~7.45-7.55 (m, 2H) | ~132.0 | Deshielded due to proximity to the alkyne. | |
| Phenyl-H (meta/para) | ~7.25-7.40 (m, 3H) | ~129.0, ~128.5 | Typical aromatic region for a monosubstituted benzene ring.[3] | |
| Phenyl-C (ipso) | ~121.0 | Quaternary carbon attached to the alkyne; often has lower intensity.[3] | ||
| Alkyne-C (C-Ph) | ~106.0 | The more deshielded of the two sp-hybridized carbons.[3] | ||
| Alkyne-C (C-B) | ~86.0 | Shielded relative to the phenyl-attached carbon. Signal may be broadened due to coupling with the boron nucleus. | ||
| Isopropyl-CH | ~4.7-4.9 (sept, 1H) | ~69.0 | Characteristic septet multiplicity due to coupling with the six methyl protons. | |
| Isopropyl-CH₃ | ~1.2-1.4 (d, 12H) | ~24.0 | Appears as a strong doublet due to coupling with the methine proton. | |
| Boron | ~30-34 |
Reaction Analysis I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Using our title compound to couple with an aryl halide offers a robust method for synthesizing diarylacetylenes. The key to confirming this transformation via NMR is to observe the disappearance of the boronic ester signals and the appearance of signals corresponding to the newly introduced aryl group, along with characteristic shifts in the original phenylacetylene backbone.
Workflow for Suzuki-Miyaura Coupling and NMR Analysis
Caption: General workflow for a Suzuki-Miyaura coupling reaction followed by NMR analysis.
Exemplar Reaction: Coupling with 4-Iodotoluene
Reaction: this compound + 4-Iodotoluene → 1-Phenyl-2-(p-tolyl)acetylene
Experimental Protocol
Causality: This protocol utilizes a common palladium catalyst (Pd(OAc)₂) with a bulky phosphine ligand (SPhos) that is effective for cross-coupling reactions.[4] A base (CsF or Cs₂CO₃) is required to facilitate the formation of the reactive boronate "ate" complex, which is crucial for the transmetalation step in the catalytic cycle.[4] Isopropanol is chosen as a relatively green and effective solvent.
-
In a nitrogen-filled glovebox, add this compound (1.1 equiv.), 4-iodotoluene (1.0 equiv.), Pd(OAc)₂ (2-4 mol%), SPhos (4-8 mol%), and CsF (1.4 equiv.) to a screw-cap vial.[4]
-
Add dry, degassed isopropanol to the vial to achieve a concentration of approximately 0.2 M with respect to the 4-iodotoluene.[4]
-
Seal the vial, remove it from the glovebox, and heat the reaction mixture in an oil bath at 85 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-2-(p-tolyl)acetylene.
Comparative NMR Data
| Assignment | Starting Material (¹H ppm) | Product: 1-Phenyl-2-(p-tolyl)acetylene (¹H ppm) | Key Changes & Interpretation |
| Phenyl-H (ortho) | ~7.45-7.55 (m, 2H) | ~7.50-7.60 (m, 2H) | Minor shift, but remains in the aromatic region. |
| Phenyl-H (meta/para) | ~7.25-7.40 (m, 3H) | ~7.30-7.45 (m, 3H) | Minor shift. |
| p-Tolyl-H (ortho to alkyne) | - | ~7.40-7.50 (d, 2H) | Appearance: New doublet confirms coupling. |
| p-Tolyl-H (meta to alkyne) | - | ~7.10-7.20 (d, 2H) | Appearance: New doublet confirms coupling. |
| p-Tolyl-CH₃ | - | ~2.40 (s, 3H) | Appearance: New singlet is a key marker for the product. |
| Isopropyl-CH | ~4.7-4.9 (sept, 1H) | - | Disappearance: Confirms cleavage of the boronic ester. |
| Isopropyl-CH₃ | ~1.2-1.4 (d, 12H) | - | Disappearance: Confirms cleavage of the boronic ester. |
| ¹¹B NMR (ppm) | ~30-34 | Not applicable | Disappearance: The broad signal for the sp² boron will be absent in the purified product. |
Identifying Common Byproducts
-
Protodeboronation: The C-B bond can be cleaved by residual water or acidic impurities, resulting in the formation of phenylacetylene . This is identified by a characteristic sharp singlet for the terminal alkyne proton around δ 3.0-3.1 ppm in the ¹H NMR spectrum.[5]
-
Homocoupling (Glaser Coupling): The starting material can couple with itself to form 1,4-diphenylbuta-1,3-diyne . This symmetrical product will show simplified aromatic signals and a complete absence of the isopropyl group signals. Its ¹H NMR spectrum typically shows multiplets around δ 7.35-7.58 ppm.[6]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of an alkynylboronic ester.
Reaction Analysis II: Hydroboration
Another important transformation is the hydroboration of the alkyne moiety itself. This reaction, typically using a borane source like pinacolborane (HBpin), adds a second boronic ester group across the triple bond, forming a vinyl bis(boronate) ester. This product is a valuable synthetic intermediate for further functionalization. NMR is critical for determining the success of the reaction and, crucially, for identifying the stereochemistry (E vs. Z) of the resulting alkene.
Exemplar Reaction: Hydroboration with Pinacolborane
Reaction: this compound + HBpin → (E/Z)-1-phenyl-1-(diisopropoxyboryl)-2-(pinacolboryl)ethene
Comparative NMR Analysis: Starting Material vs. Vinyl Bis(boronate) Product
The key spectral changes involve the disappearance of the alkyne signals and the appearance of new signals in the vinyl region of the NMR spectrum.
| Assignment | Starting Material | Product (E/Z isomers) | Key Changes & Interpretation |
| ¹H NMR (ppm) | |||
| Alkyne Carbons | No signal | Vinyl-H: ~6.0-7.0 (s) | Appearance: A new singlet in the alkene region confirms the reaction. The exact chemical shift is highly dependent on the E/Z geometry. |
| Isopropyl-CH | ~4.7-4.9 | ~4.7-4.9 | Retention: Signals from the original ester group remain. |
| Pinacol-CH₃ | - | ~1.2-1.3 (s, 12H) | Appearance: A new, strong singlet for the 12 equivalent methyl protons of the pinacol group is a definitive marker for the product. |
| ¹³C NMR (ppm) | |||
| Alkyne Carbons | ~106.0, ~86.0 | Vinyl-C: ~140-150 | Disappearance & Appearance: The two sharp alkyne signals are replaced by two new signals in the sp² (alkene) region. The carbon attached to boron (C-B) may be broad. |
| Pinacol-C (quat) | - | ~83.0 | Appearance: Quaternary carbon signal for the pinacol ring. |
| Pinacol-CH₃ | - | ~24.8 | Appearance: Methyl carbon signal for the pinacol ring. |
Distinguishing E/Z Isomers
The stereochemical outcome of the hydroboration can often be controlled by the choice of catalyst and conditions, but mixtures are common. Differentiating the E and Z isomers is crucial and can be achieved with NMR.
-
¹H Chemical Shifts: The chemical shift of the vinyl proton can be diagnostic. Often, the vinyl proton of one isomer is significantly downfield or upfield compared to the other due to differing anisotropic effects from the phenyl and boryl groups.[7] For example, in similar systems, the Z-isomer's vinyl proton can be found at a higher chemical shift than the E-isomer's.[8]
-
Nuclear Overhauser Effect (NOE): A 2D NOESY or 1D selective NOE experiment is the most definitive method.
-
For the Z-isomer , irradiation of the vinyl proton should show an NOE correlation to the ortho protons of the phenyl ring, as they are on the same side of the double bond.
-
For the E-isomer , an NOE would be expected between the vinyl proton and the protons of the ester groups.
-
Logic for Crude NMR Interpretation
Caption: Decision-making flowchart for interpreting the crude ¹H NMR spectrum of a Suzuki-Miyaura reaction.
Conclusion
The NMR analysis of reactions involving this compound is a powerful tool for the modern chemist. By establishing a clear baseline with the starting material's spectrum, researchers can confidently track its transformation. For Suzuki-Miyaura couplings, the key diagnostic markers are the disappearance of the isopropyl signals and the appearance of new signals corresponding to the coupling partner. For hydroboration reactions, the shift from sp to sp² carbons and the appearance of a new vinyl proton signal are paramount. Furthermore, ¹¹B NMR provides a direct probe into the state of the boron center, confirming the consumption of the sp² boronic ester. By applying the principles and comparative data outlined in this guide, researchers can accelerate their drug development and materials science programs, ensuring both the efficiency of their synthetic routes and the integrity of their final products.
References
-
Castanet, A.-S., Colobert, F., & Schlama, T. (2000). Suzuki−Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Organic Letters, 2(22), 3559–3561. [Link]
-
Titov, A. A., et al. (2018). Supporting Information: [Specify Title if Available]. Royal Society of Chemistry. [Link]
-
Supplementary Material - The Royal Society of Chemistry. (n.d.). [Link]
-
Garg, K., et al. (2015). 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z - isomers of DPYDPE in CDCl 3. ResearchGate. [Link]
-
Electronic Supplementary Information - DOI. (n.d.). [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). [Link]
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Link]
-
NMR spectrum of phenylacetylene capped SiNPs: (a) 1H-NMR; (b) 13CNMR. ResearchGate. [Link]
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Heift, D., et al. (2020). From Hydroborations Catalyzed by Sn(II) Cations to Photoluminescent Boronic Esters. Chemistry – A European Journal, 26(4), 859-866. [Link]
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Ak, M. (2020). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph. [Link]
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Wallace, D. J., & Chen, C. (2004). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Chemical Communications. [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]
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2,4-Diphenyl-1,3-bis(4,4,5,5-tetramethyl[1,3,21 dioxaborolan-2-yl)-buta-1Z,3E-diene. (n.d.). Wiley Online Library. [Link]
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VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). [Link]
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Taylor, M. S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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ultrasound-mediated-hydroboration-of-alkenes-alkynes-employing-nndimethylaniline-borane-dmab.pdf. Der Pharma Chemica. [Link]
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1H and 13C NMR for Determining Average Molecular Parameters of Asphaltenes from Vacuum Residue Distillation. auremn. [Link]
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Nikolova, P., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(9), 856-862. [Link]
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Siemion, I. Z., et al. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-95. [Link]]([Link])
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A Senior Application Scientist's Guide to Mass Spectrometry of Compounds Synthesized with 2-Phenylacetylene-1-boronic acid diisopropyl ester
This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of compounds synthesized using 2-Phenylacetylene-1-boronic acid diisopropyl ester. As a versatile building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, rigorous analytical confirmation of the resulting products is paramount.[1][] Mass spectrometry serves as a cornerstone for this validation, offering precise molecular weight determination and structural insights. This document will navigate the nuances of selecting the optimal ionization method, interpreting fragmentation patterns, and establishing robust analytical workflows for this class of compounds.
Introduction: The Analytical Challenge
Compounds derived from this compound often possess a unique combination of structural features: a rigid phenylacetylene core and a boronic acid ester moiety. This duality presents a distinct analytical challenge. The phenylacetylene group imparts a degree of non-polarity, while the boronic acid ester can be susceptible to hydrolysis or complexation. Selecting an appropriate mass spectrometry ionization technique is therefore critical to generating meaningful and reproducible data. This guide will compare and contrast three common ionization methods: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Comparative Analysis of Ionization Techniques
The choice of ionization technique is arguably the most critical parameter in the mass spectrometric analysis of these compounds. The efficiency of ion generation directly impacts sensitivity and data quality.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is particularly well-suited for polar and ionic compounds.[3] For derivatives of this compound, ESI can be effective, especially if the final molecule incorporates polar functional groups.
Causality of Experimental Choices:
-
Solvent System: A key consideration for ESI is the solvent system. Protic solvents like methanol or acetonitrile with a small percentage of formic acid or ammonium acetate are typically employed to facilitate protonation or adduct formation, leading to the generation of [M+H]⁺ or [M+NH₄]⁺ ions. The choice of additive can influence ionization efficiency and the prevalence of different adduct species.
-
Adduct Formation: Boronic acids and their esters are known to form adducts under ESI conditions.[4][5] This can be both an advantage and a disadvantage. While adduct formation confirms the presence of the boron atom, it can also lead to a complex spectrum with multiple species, making interpretation challenging.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1.5 - 2.5 L/min
-
Drying Gas (N₂): 5 - 10 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
-
Data Acquisition: Acquire spectra in the appropriate mass range.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is a gas-phase ionization technique that is generally more suitable for less polar and thermally stable compounds.[3][6][7][8][9] Given the phenylacetylene core, APCI presents a viable alternative to ESI.
Causality of Experimental Choices:
-
Thermal Stability: APCI requires the analyte to be vaporized at elevated temperatures (350–500 °C).[8][9] Therefore, the thermal stability of the synthesized compound is a critical factor. For many phenylacetylene derivatives, this is not a significant hurdle.
-
Ionization Mechanism: Ionization in APCI is initiated by a corona discharge, which ionizes the solvent vapor to create reactant ions. These reactant ions then transfer charge to the analyte molecules. This process is highly efficient for compounds of medium to low polarity.[7][8][9]
Experimental Protocol: APCI-MS Analysis
-
Sample Preparation: Prepare the sample solution as described for ESI, though a wider range of solvents, including less polar ones, can be used.[8][9]
-
Infusion/LC Introduction: The sample can be introduced via direct infusion or, more commonly, as the eluent from a high-performance liquid chromatography (HPLC) system.
-
MS Parameters:
-
Ionization Mode: Positive
-
Corona Discharge Current: 2 - 5 µA
-
Vaporizer Temperature: 350 - 450 °C
-
Nebulizing Gas (N₂): 2 - 3 L/min
-
Drying Gas (N₂): 5 - 15 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
-
Data Acquisition: Acquire spectra across the desired mass range.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is a soft ionization technique that is particularly useful for the analysis of large molecules and can also be applied to smaller organic molecules, especially those that are challenging to analyze by ESI or APCI.[10][11][12]
Causality of Experimental Choices:
-
Matrix Selection: The choice of matrix is critical in MALDI. The matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating a soft desorption and ionization process.[11][12] For phenylacetylene derivatives, common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are often effective.
-
Sample Preparation: Proper sample-matrix co-crystallization is essential for good signal intensity and resolution. The dried-droplet method is the most common sample preparation technique.
Experimental Protocol: MALDI-TOF MS Analysis
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix (e.g., CHCA) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Sample Preparation: Mix the analyte solution (typically 1 mg/mL) with the matrix solution in a 1:1 to 1:10 ratio.
-
Spotting: Spot 0.5 - 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
MS Parameters (TOF Analyzer):
-
Ionization Mode: Positive, Reflectron
-
Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm)
-
Laser Fluence: Adjust to the minimum necessary for good signal intensity to minimize fragmentation.
-
Pulsed Ion Extraction: Optimize delay time for best resolution.
-
-
Data Acquisition: Acquire spectra, typically by averaging multiple laser shots.
Performance Comparison
| Ionization Technique | Analyte Polarity | Thermal Stability | Adduct Formation | Fragmentation | Throughput |
| ESI | Polar | Not required | Common (protons, alkali metals, ammonium) | Low (soft ionization) | High (LC-MS compatible) |
| APCI | Low to Medium | Required | Less common than ESI | Can be higher than ESI due to thermal input | High (LC-MS compatible) |
| MALDI | Broad Range | Not required | Primarily protonated species | Low (soft ionization) | High (plate-based format) |
Table 1. Comparison of Ionization Techniques for Phenylacetylene Boronic Acid Ester Derivatives.
Fragmentation Patterns: Unraveling the Structure
Understanding the fragmentation patterns is key to structural elucidation. For compounds synthesized from this compound, characteristic fragmentation pathways can be observed.
Under electron impact (EI) ionization, a common, though harder, ionization technique, phenylacetylene itself shows a prominent molecular ion peak (m/z 102).[13][14][15][16] Fragmentation often involves the loss of an acetylene fragment.[17] For larger derivatives, cleavage of bonds adjacent to the phenyl ring or the boronic ester group is expected.
In softer ionization techniques like ESI, APCI, and MALDI, fragmentation is generally less extensive. In-source fragmentation can sometimes be induced to provide structural information. A common fragmentation pathway for boronic esters is the loss of the diisopropyl ester group.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical data, a multi-faceted approach is recommended:
-
Internal Calibration: For high-resolution mass spectrometry (HRMS), internal calibration ensures accurate mass measurement, which is crucial for elemental composition determination.
-
Isotopic Pattern Analysis: Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%).[18] The characteristic isotopic pattern in the mass spectrum provides a definitive signature for boron-containing compounds.
-
Orthogonal Analysis: Whenever possible, confirm the identity of the synthesized compound using an orthogonal analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion and Recommendations
For the routine analysis of compounds synthesized with this compound, a combination of ESI and APCI coupled with liquid chromatography is often the most practical approach. ESI is generally the first choice due to its soft nature and wide applicability. However, if the compounds are less polar or show poor ionization by ESI, APCI provides a robust alternative. MALDI-TOF MS is particularly valuable for high-throughput screening and for analyzing samples that are difficult to dissolve or are unstable in common LC solvents.
Ultimately, the choice of mass spectrometry technique should be guided by the specific properties of the synthesized molecule. A thorough understanding of the principles behind each ionization method, coupled with careful experimental design, will ensure the generation of high-quality, reliable data for the confident characterization of these important synthetic products.
References
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National MagLab. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]
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Shimadzu Corporation. (2019, June 25). Confirmation of Synthesis of Organic Functional Materials Using Benchtop MALDI-TOF MS. Retrieved from [Link]
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LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]
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Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8), 878-881. Retrieved from [Link]
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Safe, S., Jamieson, W. D., & Hutzinger, O. (1971). Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes. Journal of the Chemical Society B: Physical Organic, 1690-1693. Retrieved from [Link]
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AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
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MDPI Encyclopedia. (2022, December 1). Atmospheric-pressure Chemical Ionization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Arylboronic acid chemistry under electrospray conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). ESI-MS characterization of boronate ester formation between VBA and 3SL. Retrieved from [Link]
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News-Medical.Net. (n.d.). MALDI-TOF in Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). ESI-MS spectra of compound 2k. Retrieved from [Link]
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Newport. (n.d.). Matrix Assisted Laser Desorption/Ionization (MALDI). Retrieved from [Link]
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ResearchGate. (n.d.). Application of MALDI Mass Spectrometry in Natural Products Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Boronic acid, ethyl-, dimethyl ester. Retrieved from [Link]
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Angene. (n.d.). CAS 121021-26-9 this compound. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenylacetylene. Retrieved from [Link]
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SpectraBase. (n.d.). Phenylacetylene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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Shapiro, I., Wilson, C. O., Ditter, J. F., & Lehmann, W. J. (2009, July 22). Mass Spectrometry in Boron Chemistry. ACS Publications. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Borates Today. (2023, November 13). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenylethyne. Retrieved from [Link]
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Pesak, D. J. (1997). The Synthesis, Characterization, and Properties of Stiff, Hydrophilic, Dendritic, Phenylacetylene Macromolecules. University of Illinois at Urbana-Champaign. Retrieved from [Link]
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Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
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A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Coupling with 2-Phenylacetylene-1-boronic acid diisopropyl ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. Its applications in pharmaceutical and materials science are vast, particularly for the synthesis of conjugated systems like diarylalkynes. The use of alkynylboronic esters, such as 2-phenylacetylene-1-boronic acid diisopropyl ester, offers a stable and efficient route to these valuable motifs. However, to truly optimize and scale up these processes, a deep understanding of the reaction kinetics is paramount. This guide provides a comparative framework and a detailed experimental protocol for conducting kinetic studies on the Suzuki coupling of this specific alkynylboronate, empowering researchers to make informed decisions in catalyst selection and process development.
The "Why": Unveiling Reaction Dynamics through Kinetic Analysis
Simply achieving a high yield in a Suzuki coupling is often not enough, especially in the context of process development and manufacturing. Kinetic studies provide a window into the heart of the reaction, revealing crucial information that endpoint analysis alone cannot. By monitoring the reaction progress over time, we can:
-
Determine the Rate Law: Understand how the concentration of each reactant (aryl halide, boronic ester, base) and the catalyst affects the reaction rate. This is fundamental to optimizing reaction conditions and identifying potential bottlenecks.
-
Identify the Rate-Determining Step: Pinpoint the slowest step in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination), which is the primary target for optimization.
-
Compare Catalyst Performance: Objectively assess the efficiency of different palladium catalysts and ligands under identical conditions, moving beyond simple yield comparisons to a more nuanced understanding of their activity.
-
Elucidate the Reaction Mechanism: Gain insights into the mechanistic pathways at play, including the role of the base and the potential for catalyst deactivation.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium(0) species.[1][2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic ester.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparing Palladium Catalyst Systems: A Data-Driven Approach
The choice of the palladium catalyst system is critical to the success of the Suzuki coupling. While direct comparative kinetic data for this compound is not abundant in the literature, we can infer performance based on studies of similar substrates. The following table summarizes the expected relative performance of common palladium catalyst systems.
| Catalyst System | Ligand | Key Advantages | Potential Drawbacks | Expected Relative Rate |
| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, well-understood. | Can be slow, may require higher temperatures. | Moderate |
| Pd(dppf)Cl₂ | dppf | Robust, good for a wide range of substrates. | Can be more expensive. | High |
| Pd(OAc)₂ + Ligand | Buchwald or NHC ligands | Highly active, can use low catalyst loadings. | Ligand synthesis can be complex. | Very High |
| Pd₂(dba)₃ + Ligand | Various phosphines | Versatile Pd(0) source. | Air-sensitive, requires careful handling. | High |
Note: The expected relative rates are qualitative and can be influenced by the specific aryl halide, base, solvent, and temperature used. The purpose of the kinetic study is to quantify these differences for your specific reaction.
Experimental Protocol: A Step-by-Step Guide to Kinetic Analysis
This protocol provides a detailed methodology for a kinetic study of the Suzuki coupling of this compound with an aryl halide.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, etc.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Internal standard (e.g., biphenyl, naphthalene)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Anhydrous magnesium sulfate
-
HPLC or GC grade solvents for analysis
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vials with stir bars
-
Heating block or oil bath with temperature control
-
Syringes and needles
-
HPLC or GC system with a suitable column and detector
-
NMR spectrometer for structural confirmation
Experimental Workflow
Caption: A generalized workflow for the kinetic analysis of a Suzuki coupling reaction.
Detailed Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide and the internal standard in the chosen anhydrous solvent.
-
Prepare a separate stock solution of the base in the same solvent.
-
-
Reaction Setup (under inert atmosphere):
-
To a series of oven-dried reaction vials equipped with stir bars, add the appropriate amount of this compound and the palladium catalyst.
-
Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen).
-
Using a syringe, add the aryl halide/internal standard stock solution to each vial.
-
Add the base stock solution to each vial.
-
-
Reaction Initiation and Monitoring:
-
Place the reaction vials in a pre-heated heating block or oil bath set to the desired temperature.
-
Start the stirring and begin timing the reaction (t=0).
-
At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from each reaction vial using a syringe.
-
Immediately quench the aliquot in a vial containing the quenching solution to stop the reaction.
-
-
Sample Preparation for Analysis:
-
Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and dilute the sample to a suitable concentration for HPLC or GC analysis.
-
-
HPLC/GC Analysis:
-
Develop an HPLC or GC method that provides good separation of the starting materials, product, and internal standard.
-
Analyze the prepared samples to determine the concentration of the product and the remaining starting material at each time point, using the internal standard for quantification.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each reaction.
-
Determine the initial rate of the reaction from the initial slope of the concentration-time curve.
-
By systematically varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component can be determined, and the rate law can be established.
-
Concluding Remarks: From Data to Deeper Understanding
Conducting kinetic studies of the Suzuki coupling with this compound provides invaluable insights that extend far beyond simple yield optimization. By understanding the reaction dynamics, researchers can make more informed decisions regarding catalyst selection, process parameters, and scale-up strategies. The methodologies outlined in this guide provide a robust framework for obtaining high-quality kinetic data, ultimately leading to more efficient, reliable, and scalable synthetic processes in the development of novel pharmaceuticals and advanced materials.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
National Center for Biotechnology Information. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Semantic Scholar. (2006). Efficient Suzuki–Miyaura Coupling Reactions between Lithium Alkynyltrimethylborates and Aryl Chlorides. [Link]
-
ACS Publications. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
KitAlysis. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
MDPI. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Substituted Phenylacetylenes
For researchers, synthetic chemists, and professionals in drug development, the accurate determination of purity for newly synthesized compounds is a cornerstone of scientific rigor. Substituted phenylacetylenes, a class of compounds with significant applications in materials science, medicinal chemistry, and organic synthesis, are no exception. The presence of impurities, even in trace amounts, can lead to erroneous interpretations of experimental results, compromise biological assays, and hinder the development of new therapeutics. This guide provides an in-depth comparison of the most effective analytical techniques for assessing the purity of substituted phenylacetylenes, grounded in experimental data and practical insights.
Choosing the Right Tool for the Job: A Comparative Overview
The selection of an analytical technique for purity assessment is not a one-size-fits-all decision. It depends on the physicochemical properties of the analyte, the nature of the expected impurities, and the specific requirements of the analysis (e.g., quantification, identification of unknowns). Here, we compare three of the most powerful and commonly employed techniques: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Method
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination due to its unique advantage of being a direct measure of the molar concentration of an analyte.[1][2][3] Unlike chromatographic techniques that often rely on response factors, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1]
Expertise & Experience: Why qNMR is a Powerful Choice
The strength of qNMR lies in its ability to provide a "first principles" measurement of purity without the need for a reference standard of the analyte itself.[4] By using a certified internal standard of known purity and concentration, the purity of the target molecule can be calculated directly from a single spectrum.[1][5] This makes qNMR an invaluable tool for characterizing novel compounds where a pure reference material may not be available. Furthermore, NMR is a non-destructive technique, which is particularly advantageous when working with precious or mass-limited materials.[6][7]
Trustworthiness: A Self-Validating System
A properly executed qNMR experiment is inherently self-validating. The spectrum not only provides quantitative information but also confirms the structure of the analyte.[8][9] The presence of unexpected signals can immediately alert the researcher to the presence of impurities, which can often be identified directly from the spectrum. For substituted phenylacetylenes, the distinct signals of the aromatic and acetylenic protons provide clear regions for integration.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Compounds
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[12] It is particularly well-suited for the analysis of volatile and semi-volatile compounds, which includes many substituted phenylacetylenes.[13]
Expertise & Experience: The Power of Separation and Identification
The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column.[13][14] Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification by comparison to spectral libraries.[14][15] This technique is not only excellent for quantifying the purity of the main compound but also for identifying the chemical nature of any volatile impurities.[16]
Trustworthiness: Corroborative Evidence
The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of both the target compound and its impurities.[12] For substituted phenylacetylenes, the mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns.[17][18][19][20]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Compounds
HPLC is a cornerstone of modern analytical chemistry, offering a versatile platform for the separation, identification, and quantification of a wide range of compounds.[21] It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis.[12]
Expertise & Experience: Tailoring the Separation
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[21] For substituted phenylacetylenes, reversed-phase HPLC is the most common mode, typically employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[22] The aromatic nature of these compounds makes them well-suited for detection by UV-Vis spectroscopy, a common HPLC detector.[23] The selectivity of the separation can be finely tuned by altering the mobile phase composition, stationary phase chemistry, and other chromatographic parameters.[24][25]
Trustworthiness: Established and Reliable
HPLC is a well-established and highly validated technique used extensively in the pharmaceutical industry for quality control and purity assessment.[26] The retention time of a compound under a specific set of conditions is a highly reproducible characteristic, and the peak area is proportional to its concentration. When coupled with a mass spectrometer (LC-MS), HPLC can provide the same level of confidence in identification as GC-MS.[27]
Data Presentation: A Head-to-Head Comparison
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Molar concentration from signal integration | Separation by volatility, detection by mass | Separation by polarity, detection by UV/MS |
| Destructive? | No[3][7] | Yes | Yes |
| Sensitivity | Moderate | High | High |
| Sample Req. | Soluble, ~1-10 mg | Volatile, thermally stable, ~µg-ng | Soluble, ~µg-ng |
| Throughput | High | Moderate | Moderate to High |
| Primary Info | Absolute purity, structure confirmation | Relative purity, impurity ID, MW | Relative purity, impurity ID |
| Reference Std. | Internal standard of a different compound[1][5] | Required for quantification | Required for quantification |
Experimental Protocols
Workflow for Purity Assessment
The following diagram illustrates a general workflow for assessing the purity of a synthesized substituted phenylacetylene.
Caption: General workflow for purity assessment of synthesized compounds.
Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol outlines the use of an internal standard for the determination of absolute purity.[5][6]
1. Selection of Internal Standard:
-
Choose a high-purity (>99.9%) internal standard that is soluble in the same deuterated solvent as the analyte.
-
The standard should have at least one signal that does not overlap with any signals from the analyte or impurities.[5]
-
The standard should be non-reactive with the analyte and the solvent.
-
Example: For a substituted phenylacetylene soluble in CDCl₃, maleic acid or 1,4-bis(trimethylsilyl)benzene could be suitable internal standards.[2][5]
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized substituted phenylacetylene into a clean vial.
-
Accurately weigh a similar mass of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signal of the analyte and the signal of the internal standard.
-
Calculate the purity using the following formula[1][6]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for purity determination by qNMR.
Protocol 2: Purity Assessment by GC-MS
This protocol is suitable for volatile and thermally stable substituted phenylacetylenes.
1. Sample Preparation:
-
Prepare a stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.[28]
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
If the sample contains non-volatile impurities, filter the solution through a 0.22 µm syringe filter.[28]
-
Transfer the final solution to a GC vial.
2. GC-MS Method Development:
-
Column Selection: A low to mid-polarity column (e.g., HP-5ms, DB-1) is typically suitable for aromatic compounds.
-
Injection: Use a split/splitless injector. A split injection is preferred for purity analysis to avoid column overloading.
-
Temperature Program: Start with an initial oven temperature of ~50-80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250-300°C.
-
Carrier Gas: Use helium or hydrogen at a constant flow rate.
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range that includes the molecular weight of the analyte and expected fragments (e.g., m/z 40-400).
-
3. Data Analysis:
-
Identify the peak corresponding to the substituted phenylacetylene based on its retention time and mass spectrum.
-
The purity is typically reported as the relative percentage of the peak area of the main component to the total area of all peaks in the chromatogram (area percent).
-
Identify impurity peaks by interpreting their mass spectra and searching against a mass spectral library (e.g., NIST).
Caption: Workflow for purity assessment by GC-MS.
Protocol 3: Purity Assessment by HPLC-UV
This protocol is a general approach for a wide range of substituted phenylacetylenes.
1. Sample Preparation:
-
Prepare a stock solution of the analyte in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Dilute to a working concentration (e.g., 0.1 mg/mL) that is within the linear range of the UV detector.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer to an HPLC vial.
2. HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point for aromatic compounds.[22]
-
Mobile Phase: A mixture of water and acetonitrile (ACN) or methanol (MeOH) is common. Start with a scouting gradient (e.g., 10-95% ACN over 20 minutes) to determine the approximate elution conditions.[22]
-
Flow Rate: A typical analytical flow rate is 1.0 mL/min.
-
Detector: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm, or determine the λ_max from a UV scan).
3. Data Analysis:
-
The purity is determined by the area percent method, similar to GC analysis.
-
The retention time is used to identify the main peak corresponding to the product.
-
If standards for potential impurities are available, they can be used for confirmation and more accurate quantification.
Caption: Workflow for purity assessment by HPLC-UV.
Conclusion
The assessment of purity for synthesized substituted phenylacetylenes is a critical step in ensuring the reliability and reproducibility of scientific research. While several techniques can be employed, qNMR, GC-MS, and HPLC stand out as the most powerful and informative methods.
-
qNMR should be considered the gold standard for determining absolute purity, especially for novel compounds, due to its direct, non-destructive nature and the wealth of structural information it provides.[1][3][6]
-
GC-MS is the method of choice for volatile and thermally stable derivatives, offering excellent separation efficiency and definitive identification of impurities.[12][13]
-
HPLC provides the most versatility, capable of analyzing a wide range of substituted phenylacetylenes, including those that are non-volatile or thermally sensitive.[12][21]
Ultimately, the choice of technique, or combination of techniques, will be dictated by the specific properties of the molecule and the goals of the analysis. For regulatory filings or publications in high-impact journals, providing orthogonal purity data from both a spectroscopic (qNMR) and a chromatographic (HPLC or GC-MS) method is often considered best practice.[7]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
